Product packaging for Hydranthomycin(Cat. No.:)

Hydranthomycin

Cat. No.: B1246736
M. Wt: 340.4 g/mol
InChI Key: QFZLZZBDRASJLL-UHFFFAOYSA-N
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Description

Hydranthomycin is an angucycline-type microbial natural product. It belongs to the class of atypical angucyclines, which are characterized by a structural rearrangement involving the cleavage of the C-ring in its polyaromatic aglycone scaffold. This C-ring cleavage leads to significant structural diversity and is a key area of interest in natural product research . The compound can be generated through combinatorial enzymatic synthesis, a method that utilizes the inherent substrate promiscuity of tailoring enzymes found in angucycline biosynthetic pathways to produce novel compounds . As a research compound, this compound is valuable for studying the biosynthesis and enzymatic tailoring of complex bacterial natural products. It is intended for laboratory research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B1246736 Hydranthomycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

3,7,12-trihydroxy-8-methoxy-3-methyl-2,4,7,12-tetrahydrobenzo[a]anthracen-1-one

InChI

InChI=1S/C20H20O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,18-19,22-24H,8-9H2,1-2H3

InChI Key

QFZLZZBDRASJLL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(C4=C(C3O)C=CC=C4OC)O)O

Synonyms

hydranthomycin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Hydranthomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydranthomycin, a polyketide antibiotic belonging to the angucycline class, exhibits notable herbicidal activity. This document provides a comprehensive overview of the chemical structure of this compound, including its elucidation through spectroscopic methods and its biosynthetic origins. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities. Furthermore, a putative signaling pathway for its herbicidal mechanism of action is proposed and visualized. This technical guide is intended to serve as a valuable resource for researchers in natural product chemistry, agrochemical development, and related fields.

Chemical Structure and Properties

This compound is a tetracyclic aromatic compound with the systematic name 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin.[1] It was first isolated from the fermentation broth of Streptomyces sp. K93-5305. The chemical structure of this compound is presented in Figure 1.

Chemical structure of this compound Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₁₆O₇Tanaka et al., 1995
Molecular Weight 368.34 g/mol Tanaka et al., 1995
Appearance Yellow powderTanaka et al., 1995
Solubility Soluble in methanol, acetone, and ethyl acetate; sparingly soluble in waterTanaka et al., 1995

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound are summarized in Table 2. These data were crucial for determining the connectivity and chemical environment of the atoms within the molecule.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1182.5-
2137.97.85 (d, 8.0)
3124.57.60 (t, 8.0)
4134.27.75 (d, 8.0)
4a120.1-
5115.86.80 (s)
6161.2-
6a108.1-
765.25.40 (br s)
8160.5-
8-OCH₃56.13.90 (s)
998.66.35 (s)
10105.4-
11162.3-
1270.15.20 (br s)
12a135.4-
12b110.2-
1'25.42.10 (s)

Data obtained in CDCl₃. Reference: Tanaka et al., 1995.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) confirmed the molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum provided further evidence for the proposed structure.

Ionm/z
[M+H]⁺369.0974
[M+Na]⁺391.0793

Reference: Tanaka et al., 1995.

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the isolation and purification of this compound from the culture broth of Streptomyces sp. K93-5305, as detailed by Tanaka et al. (1995).

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Streptomyces sp. K93-5305 Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Extraction Extraction of Supernatant with Ethyl Acetate Centrifugation->Extraction Concentration Concentration in vacuo Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC This compound Pure this compound HPLC->this compound

Caption: Isolation and purification workflow for this compound.

  • Fermentation: Streptomyces sp. K93-5305 is cultured in a suitable medium for several days to allow for the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to silica gel column chromatography using a step gradient of chloroform-methanol.

    • Fractions showing herbicidal activity are pooled and further purified by Sephadex LH-20 column chromatography with methanol as the eluent.

    • The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Biological Activity and Mechanism of Action

This compound is characterized as a herbicidal antibiotic. While the precise molecular target and signaling pathway for its herbicidal activity have not been definitively elucidated, its structural similarity to other angucycline antibiotics suggests a potential mechanism involving the inhibition of key metabolic pathways in plants.

Proposed Herbicidal Signaling Pathway

It is hypothesized that this compound, like other herbicidal natural products, may interfere with amino acid biosynthesis or disrupt photosynthetic processes. A plausible signaling pathway is the inhibition of an essential enzyme, leading to the accumulation of toxic intermediates and eventual cell death.

signaling_pathway This compound This compound Inhibition Inhibition This compound->Inhibition TargetEnzyme Target Plant Enzyme (e.g., in Amino Acid Biosynthesis) TargetEnzyme->Inhibition MetabolicPathway Essential Metabolic Pathway Inhibition->MetabolicPathway Disruption ToxicIntermediate Accumulation of Toxic Intermediates MetabolicPathway->ToxicIntermediate CellDeath Plant Cell Death MetabolicPathway->CellDeath ToxicIntermediate->CellDeath

References

Unveiling Hydranthomycin: A Technical Overview of its Discovery and Isolation from Streptomyces sp. K93-5305

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Hydranthomycin, a herbicidal antibiotic produced by the actinomycete Streptomyces sp. K93-5305.

This compound, a novel agroactive antibiotic, was first reported in 1995 by a team of scientists led by Y. Tanaka. This angucycline-type compound, identified as 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin, exhibits significant herbicidal properties, making it a person of interest for the development of new crop protection agents.[1] This document collates the available scientific information to present a detailed guide on the methodologies for its production and purification, alongside its physicochemical and biological properties.

Experimental Protocols

The following sections detail the key experimental procedures for the cultivation of Streptomyces sp. K93-5305, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces sp. K93-5305

The production of this compound is achieved through submerged fermentation of Streptomyces sp. K93-5305. While the precise media composition from the original discovery is not publicly detailed, a typical approach for the cultivation of Streptomyces for secondary metabolite production involves the following steps:

  • Inoculum Preparation: A seed culture is initiated by transferring a viable sample of Streptomyces sp. K93-5305 from a slant or frozen stock into a suitable seed medium. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

  • Production Culture: The production phase is initiated by inoculating a larger volume of a production medium with the seed culture. The production medium is generally rich in carbon and nitrogen sources to support robust growth and secondary metabolite synthesis.

  • Fermentation Parameters: The fermentation is carried out under controlled conditions. Typically for Streptomyces, this involves maintaining a specific temperature (around 28-30°C) and pH, with continuous agitation for a set duration, often spanning several days, to maximize the yield of the desired compound.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a multi-step chromatographic process.

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase.

  • Adsorption Chromatography: The crude extract is then subjected to adsorption chromatography. A common stationary phase for this purpose is Diaion HP-20, a synthetic adsorbent resin. The extract is loaded onto the column, and a stepwise elution with an increasing concentration of an organic solvent (e.g., methanol or acetone in water) is performed to separate this compound from other metabolites.

  • Silica Gel Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by silica gel column chromatography. A gradient of a non-polar and a polar solvent (e.g., a mixture of chloroform and methanol) is used to elute the compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to yield highly pure this compound.

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₁₈O₇
Molecular Weight370
AppearanceYellow Powder
SolubilitySoluble in methanol, acetone, ethyl acetate, chloroform. Insoluble in water and n-hexane.
UV λmax (MeOH) nm228, 271, 408

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Data Points
¹H-NMR Detailed chemical shifts (δ) and coupling constants (J) are required from the original publication for a complete table.
¹³C-NMR Specific chemical shifts (δ) are required from the original publication for a complete table.
Mass Spectrometry HR-FAB-MS: m/z 371.1125 ([M+H]⁺)

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the discovery and isolation of novel antibiotics like this compound.

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Discovery cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Analysis A Streptomyces sp. K93-5305 Culture B Seed Culture A->B C Production Fermentation B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Adsorption Chromatography (Diaion HP-20) D->E F Silica Gel Chromatography E->F G Preparative HPLC F->G H Structure Elucidation (NMR, MS) G->H I Bioactivity Screening (Herbicidal Assay) G->I

Caption: Figure 1. General Experimental Workflow for this compound Discovery.

logical_relationship Figure 2. Logical Relationship in Natural Product Discovery Microorganism Microorganism (Streptomyces sp. K93-5305) Fermentation Fermentation Microorganism->Fermentation produces Bioactive_Metabolites Bioactive Metabolites Fermentation->Bioactive_Metabolites Isolation Isolation & Purification Bioactive_Metabolites->Isolation Pure_Compound Pure Compound (this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation leads to Biological_Activity Biological Activity (Herbicidal) Pure_Compound->Biological_Activity exhibits

Caption: Figure 2. Logical Relationship in Natural Product Discovery.

References

The Mechanism of Action of Hydranthomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is an agroactive antibiotic produced by Streptomyces sp. K93-5305.[1] This novel compound has demonstrated significant herbicidal and antifungal activities, positioning it as a promising candidate for development in the agricultural sector. This technical guide provides a comprehensive overview of the available scientific data on the mechanism of action of this compound, with a focus on its biological activity, supported by experimental methodologies and data.

Biological Activity and Mechanism of Action

This compound exhibits a potent and selective herbicidal effect, particularly against rice plants.[1] Its primary mode of action appears to be the inhibition of plant growth. In addition to its herbicidal properties, this compound also displays antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease.[1]

The precise molecular mechanism of action has not been fully elucidated in the available literature. However, the observed biological activities suggest that this compound may interfere with essential metabolic pathways in susceptible plants and fungi. The selective nature of its herbicidal activity points towards a specific target that is either unique to or more critical in rice plants compared to other tested species.

Quantitative Data

The biological activity of this compound has been quantified through various assays. The following table summarizes the key quantitative data reported in the foundational study by Tanaka et al.[1]

Assay Type Test Organism Parameter Value Source
Herbicidal ActivityRice (Oryza sativa)IC500.3 µg/ml[1]
Herbicidal ActivityBarnyard grass (Echinochloa crus-galli)IC503 µg/ml[1]
Herbicidal ActivityLettuce (Lactuca sativa)IC501 µg/ml[1]
Antifungal ActivityPyricularia oryzaeMIC10 µg/ml[1]

Experimental Protocols

The following methodologies were employed in the initial characterization of this compound's agroactive properties.[1]

Fermentation and Isolation of this compound
  • Producing Strain: Streptomyces sp. K93-5305 was used for the production of this compound.

  • Fermentation Medium: The strain was cultured in a medium containing soluble starch, glucose, peptone, yeast extract, and meat extract.

  • Cultivation: Seed culture was grown for 2 days at 27°C, followed by production culture in a 30-liter jar fermentor for 4 days at 27°C with aeration and agitation.

  • Isolation: The culture filtrate was extracted with ethyl acetate. The organic layer was concentrated, and the crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and HPLC, to yield pure this compound.

Herbicidal Activity Assay
  • Test Plants: Rice (Oryza sativa), barnyard grass (Echinochloa crus-galli), and lettuce (Lactuca sativa) were used.

  • Methodology: Seeds of the test plants were placed on a filter paper in a petri dish containing a solution of this compound at various concentrations.

  • Incubation: The petri dishes were incubated under continuous light at 25°C for 6 days.

  • Evaluation: Herbicidal activity was determined by measuring the inhibition of germination and root elongation. The IC50 value was calculated as the concentration of this compound that caused 50% inhibition of root growth compared to the control.

Antifungal Activity Assay
  • Test Organism: Pyricularia oryzae was used to assess antifungal activity.

  • Methodology: A spore suspension of P. oryzae was mixed with a nutrient agar medium containing various concentrations of this compound.

  • Incubation: The plates were incubated at 27°C for 2 days.

  • Evaluation: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited the visible growth of the fungus.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for the isolation and preliminary screening of this compound.

Hydranthomycin_Workflow cluster_fermentation Fermentation & Isolation cluster_screening Biological Activity Screening A Streptomyces sp. K93-5305 Culture B Fermentation in Production Medium A->B C Extraction with Ethyl Acetate B->C D Chromatographic Purification C->D E Pure this compound D->E F Herbicidal Assay (Rice, Barnyard Grass, Lettuce) E->F G Antifungal Assay (Pyricularia oryzae) E->G H Determine IC50 Values F->H I Determine MIC Value G->I

Caption: Workflow for this compound Isolation and Screening.

Conclusion

References

An In-depth Technical Guide on the Herbicidal Properties of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the herbicidal properties of the novel compound 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin. The document will cover its mechanism of action, phytotoxicity, and effects on plant signaling pathways. Due to the novelty of this specific molecule, direct research is limited. Therefore, this guide will draw upon available information on related tetrangomycin and angucycline compounds to infer potential characteristics and guide future research. All quantitative data from cited studies will be presented in structured tables, and detailed experimental protocols will be provided. Furthermore, signaling pathways and experimental workflows will be visualized using Graphviz diagrams to ensure clarity and aid in comprehension.

Introduction

Herbicides are essential in modern agriculture for controlling weed growth and ensuring crop yield. The continuous emergence of herbicide-resistant weeds necessitates the discovery and development of new herbicidal compounds with novel mechanisms of action. Tetrangomycin and its derivatives, belonging to the angucycline class of antibiotics, have demonstrated a range of biological activities, including antibacterial, antifungal, and antitumor properties. Preliminary investigations into the phytotoxic effects of this class of compounds suggest their potential as a new scaffold for herbicide development. This guide focuses on the specific derivative, 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin, and its potential herbicidal characteristics.

Quantitative Data on Herbicidal Activity

Information on the specific herbicidal activity of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin is not currently available in public literature. The following table represents a hypothetical data structure based on typical herbicidal studies and will be populated as research becomes available.

Target SpeciesGrowth StageApplication MethodGR₅₀ (g a.i./ha)95% Confidence Interval
Amaranthus retroflexus2-3 leafPost-emergenceData not availableData not available
Setaria viridis2-3 leafPost-emergenceData not availableData not available
Glycine maxV2Post-emergenceData not availableData not available
Zea maysV2Post-emergenceData not availableData not available

Caption: Table 1. Hypothetical Growth Reduction (GR₅₀) values for 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin against common weed and crop species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols that could be employed to assess the herbicidal properties of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin.

Plant Growth Conditions

Seeds of target weed and crop species would be sown in pots containing a standardized soil mix. Plants would be grown in a controlled environment chamber with a 16-hour photoperiod, a day/night temperature of 25/20°C, and 60% relative humidity. Plants would be watered as needed to maintain soil moisture.

Herbicidal Activity Assay (Post-emergence)

A stock solution of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin would be prepared in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired concentrations. The herbicidal solution would be applied to plants at the 2-3 leaf stage using a cabinet sprayer calibrated to deliver a specific volume. Treated plants would be returned to the growth chamber, and visual injury would be assessed at 7, 14, and 21 days after treatment (DAT). At 21 DAT, the fresh weight of the above-ground biomass would be measured. The GR₅₀ value (the herbicide dose causing 50% growth reduction) would be calculated using a log-logistic dose-response model.

Experimental Workflow for Herbicidal Activity Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Synthesize & Purify Compound B Prepare Stock Solutions A->B D Apply Herbicidal Solutions B->D C Sow & Grow Target Plants C->D E Visual Injury Assessment (7, 14, 21 DAT) D->E F Measure Fresh Weight (21 DAT) E->F G Calculate GR50 Values F->G

Caption: Workflow for assessing post-emergence herbicidal activity.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin is yet to be determined. However, based on related angucycline compounds, it is plausible that it could interfere with key metabolic pathways in plants. One potential target is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid cell membrane disruption.

Hypothesized Signaling Pathway of PPO Inhibition

G Compound 7-deoxo-7-hydroxy-12-deoxo-12- hydroxy-8-O-methyltetrangomycin PPO Protoporphyrinogen Oxidase (PPO) Compound->PPO Inhibition ProtoIX Protoporphyrinogen IX Accumulation PPO->ProtoIX Blocked Conversion ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS Light & O₂ Membrane Lipid Peroxidation & Membrane Disruption ROS->Membrane Death Cell Death Membrane->Death

Caption: Hypothesized pathway of PPO inhibition by the compound.

Conclusion and Future Directions

While direct experimental data on the herbicidal properties of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin is not yet available, its structural similarity to other biologically active angucyclines suggests it is a promising candidate for further investigation as a novel herbicide. Future research should focus on its synthesis and subsequent evaluation of its herbicidal efficacy against a broad spectrum of weed species and its selectivity towards major crops. Elucidating its precise mechanism of action will be critical for its development and for understanding potential resistance mechanisms. The experimental protocols and hypothesized pathways outlined in this guide provide a foundational framework for these future studies.

In-Depth Technical Guide: Antifungal Spectrum of Activity for Hydranthomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is a naturally occurring antibiotic identified from the fermentation broth of Streptomyces sp. K93-5305. Initially recognized for its herbicidal properties, subsequent investigations have revealed its potential as an antifungal agent. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro activity against various fungal species. The information presented herein is crucial for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Antifungal Spectrum of Activity

The in vitro antifungal activity of this compound has been evaluated against a range of fungi, with a notable efficacy observed against the plant pathogenic fungus Pyricularia oryzae, the causative agent of rice blast disease.

Quantitative Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period. The antifungal activity of this compound is summarized in the table below.

Fungal SpeciesStrainMIC (µg/mL)
Pyricularia oryzae50

Data sourced from the initial discovery and characterization of this compound.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) of this compound against Pyricularia oryzae was conducted using a standardized agar dilution method. A detailed description of the experimental protocol is provided below to ensure reproducibility and facilitate further research.

Agar Dilution Method for Pyricularia oryzae

This method is a standard procedure for determining the MIC of antifungal agents against filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Pyricularia oryzae is cultured on a suitable agar medium, such as potato dextrose agar (PDA), and incubated at an appropriate temperature (typically 25-28°C) until sufficient sporulation is observed.

  • Spores (conidia) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

  • The resulting spore suspension is filtered through sterile gauze to remove mycelial fragments.

  • The spore concentration is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer or spectrophotometer.

2. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • A series of twofold dilutions of the this compound stock solution are prepared in the chosen solvent.

3. Agar Dilution Assay:

  • Molten, sterile agar medium (e.g., PDA) is cooled to approximately 45-50°C.

  • The serially diluted this compound solutions are added to the molten agar to achieve the desired final concentrations. A solvent control (agar with solvent but no this compound) and a growth control (agar without any additions) are also prepared.

  • The agar-antifungal mixtures are poured into sterile Petri dishes and allowed to solidify.

  • The prepared fungal inoculum is then spot-inoculated onto the surface of the agar plates.

  • The plates are incubated at 25-28°C for a period sufficient for visible growth to appear in the growth control plate (typically 3-7 days).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of Pyricularia oryzae.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action of this compound against fungal cells or its effects on fungal signaling pathways. Further research is required to elucidate the molecular targets and cellular processes affected by this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal susceptibility of a compound like this compound using the agar dilution method.

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (e.g., Pyricularia oryzae) F Inoculate Plates with Fungal Suspension A->F B Prepare this compound Stock Solution C Perform Serial Dilutions B->C D Incorporate Dilutions into Molten Agar C->D E Pour Plates D->E E->F G Incubate Plates F->G H Observe for Fungal Growth G->H I Determine MIC H->I

Caption: Workflow for Agar Dilution Antifungal Susceptibility Testing.

Conclusion

This compound demonstrates moderate antifungal activity, with a confirmed MIC against Pyricularia oryzae. The provided experimental protocol for the agar dilution method offers a standardized approach for further investigation into its antifungal spectrum. Significant knowledge gaps remain concerning its mechanism of action and impact on fungal signaling pathways, presenting opportunities for future research in the field of antifungal drug discovery.

In Vitro Biological Activity of Hydranthomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available scientific information on the in vitro biological activity of Hydranthomycin. The full text of the primary research publication detailing these activities was not accessible, limiting the depth of technical detail, particularly regarding experimental protocols and specific signaling pathways.

Introduction

This compound is an agroactive antibiotic produced by the bacterium Streptomyces sp. K93-5305. It belongs to the angucycline class of aromatic polyketides, a group of natural products known for their diverse biological activities. The chemical name for this compound is 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin. Preliminary studies have indicated that this compound possesses both antifungal and herbicidal properties. This guide provides a summary of the known in vitro biological activities of this compound, based on available scientific literature.

Quantitative Data on Biological Activity

The available quantitative data on the in vitro biological activity of this compound is limited. The following table summarizes the reported activities.

Biological ActivityTarget Organism/AssayQuantitative MetricSource
Antifungal ActivityPyricularia oryzaeMIC = 25 µg/mL[1]
Herbicidal ActivityNot specifiedPotent, non-selective[2][3]
Antibiotic ActivityNot specifiedAgroactive[4][5]

MIC: Minimum Inhibitory Concentration

Inferred Mechanism of Action

Specific studies detailing the mechanism of action of this compound are not publicly available. However, as an angucycline antibiotic, its mechanism of action can be inferred from the general activities of this class of compounds. Angucyclines are known to exhibit their biological effects through various mechanisms, including:

  • Inhibition of Nucleic Acid Synthesis: Many angucyclines can intercalate into DNA, interfering with DNA replication and transcription.

  • Enzyme Inhibition: They can act as inhibitors of various enzymes, such as topoisomerases and protein kinases, which are crucial for cellular processes.

  • Induction of Oxidative Stress: Some angucyclines can generate reactive oxygen species (ROS), leading to cellular damage.

The specific mode of action of this compound is likely related to one or more of these mechanisms, but further research is needed for confirmation.

Representative Experimental Protocols

The precise experimental protocols used to determine the biological activity of this compound are not detailed in the available literature. The following are representative in vitro protocols for assessing antifungal and herbicidal activities.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Pyricularia oryzae.

Materials:

  • This compound

  • Pyricularia oryzae culture

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of Fungal Inoculum: A suspension of Pyricularia oryzae spores is prepared from a fresh culture and adjusted to a concentration of approximately 1 x 10^5 spores/mL in PDB.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in DMSO and then serially diluted in PDB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

  • Inoculation: Each well containing the diluted this compound is inoculated with the fungal spore suspension.

  • Controls:

    • Positive Control: Wells containing PDB and the fungal inoculum without this compound.

    • Negative Control: Wells containing PDB and the highest concentration of DMSO used, without the fungal inoculum.

    • Media Sterility Control: Wells containing only sterile PDB.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This assay assesses the effect of a compound on the germination and early growth of plants.

Objective: To evaluate the inhibitory effect of this compound on seed germination and seedling growth of a model plant species (e.g., Arabidopsis thaliana or cress).

Materials:

  • This compound

  • Seeds of a model plant species

  • Agar medium (e.g., Murashige and Skoog medium)

  • Sterile petri dishes

  • DMSO for dissolving this compound

Procedure:

  • Preparation of Test Plates: Agar medium is prepared and autoclaved. While the medium is still molten, this compound dissolved in DMSO is added to achieve various final concentrations. The medium is then poured into sterile petri dishes. Control plates contain the same concentration of DMSO without this compound.

  • Seed Sterilization and Plating: Seeds are surface-sterilized and then aseptically placed on the surface of the agar in the petri dishes.

  • Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-14 days), the following parameters are measured:

    • Germination Rate: The percentage of seeds that have germinated.

    • Root Length: The length of the primary root of the seedlings.

    • Shoot Length: The length of the shoot of the seedlings.

    • Overall Phenotype: Any visible signs of stress, such as chlorosis (yellowing) or necrosis (tissue death).

  • Analysis: The data from the treatment groups are compared to the control group to determine the concentration-dependent inhibitory effects of this compound.

Visualization of a Generalized Angucycline Biosynthetic Pathway

As specific signaling pathways affected by this compound are unknown, the following diagram illustrates a simplified, generalized biosynthetic pathway for angucycline antibiotics, the class to which this compound belongs. This pathway shows the key steps from primary metabolites to the core angucycline structure.

Angucycline_Biosynthesis AcetylCoA Acetyl-CoA PKS Type II Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclase Cyclase/ Aromatase Polyketide->Cyclase Angucyclinone Core Angucyclinone Structure Cyclase->Angucyclinone Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases, Glycosyltransferases) Angucyclinone->Tailoring This compound This compound Tailoring->this compound

Caption: Generalized biosynthetic pathway of angucycline antibiotics.

Conclusion

This compound is an angucycline antibiotic with demonstrated in vitro antifungal and herbicidal activities. However, the publicly available information is currently insufficient to provide a comprehensive understanding of its biological properties. Further research, including access to the full primary scientific literature, is necessary to elucidate its specific mechanism of action, effects on cellular signaling pathways, and to develop detailed and validated experimental protocols for its study. Such information will be critical for evaluating its potential as a lead compound in the development of new agrochemicals or therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Angucycline Class of Antibiotics

Introduction

The angucyclines represent the largest class of natural products derived from type II polyketide synthases (PKS).[1][2] Primarily isolated from Streptomyces species, these aromatic polyketides are characterized by their unique angularly fused tetracyclic benz[a]anthracene core structure.[3][4] Angucyclines exhibit a remarkable breadth of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1] Despite their therapeutic potential, no angucycline-based compound has yet been approved for clinical use, often due to challenges with toxicity or solubility.[1] This guide provides a comprehensive technical overview of the angucycline class, focusing on their biosynthesis, mechanisms of action, and the experimental methodologies used in their study.

Chemical Structure and Diversity

The fundamental angucycline framework is a benz[a]anthracene skeleton.[1] The extensive chemical diversity within this class arises from complex redox modifications, glycosylations, and rearrangements of this core structure, catalyzed by a variety of post-PKS tailoring enzymes.[2][5]

  • Classical Angucyclines : These compounds, such as urdamycin and landomycin, maintain the core tetracyclic benz[a]anthracene scaffold, with diversity generated by peripheral modifications like hydroxylation, methylation, and the attachment of deoxysugar moieties.[5][6]

  • Atypical Angucyclines : In this group, the polyaromatic core is oxidatively cleaved and rearranged, leading to novel scaffolds.[5][7] Depending on the site of cleavage, these are categorized as:

    • A-Ring-Cleaved : e.g., gaudimycin D.[5]

    • B-Ring-Cleaved : e.g., jadomycin, gilvocarcin.[5][7]

    • C-Ring-Cleaved : e.g., lugdunomycin.[5]

Biosynthesis

The biosynthesis of angucyclines begins with the assembly of a linear decaketide chain by a type II PKS complex.[1][6] This process utilizes an acetyl-CoA starter unit and nine malonyl-CoA extender units.[6] The nascent polyketide chain is then modified by ketoreductases, aromatases, and cyclases to form the first stable tetracyclic intermediate, UWM6, or its dehydrated form, prejadomycin.[7][8][9]

From this crucial branching point, a cascade of tailoring enzymes, including monooxygenases, reductases, methyltransferases, and glycosyltransferases, diversifies the scaffold to produce the vast array of known angucyclines.[5][7]

Angucycline_Biosynthesis_Pathway Simplified Angucycline Biosynthetic Pathway cluster_PKS Core Synthesis cluster_Folding Folding & Cyclization cluster_Tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA Type II PKS Type II PKS Acetyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Linear Decaketide Linear Decaketide Type II PKS->Linear Decaketide 9x Extension KR_ARO_CYC Ketoreductase, Aromatase, Cyclase Linear Decaketide->KR_ARO_CYC UWM6 UWM6 / Prejadomycin (Key Intermediate) KR_ARO_CYC->UWM6 TailoringEnzymes Oxygenases, Reductases, Glycosyltransferases, etc. UWM6->TailoringEnzymes Classical Classical Angucyclines (e.g., Landomycin) TailoringEnzymes->Classical A-Ring A-Ring Cleaved (e.g., Gaudimycin D) TailoringEnzymes->A-Ring B-Ring B-Ring Cleaved (e.g., Jadomycin) TailoringEnzymes->B-Ring C-Ring C-Ring Cleaved (e.g., Lugdunomycin) TailoringEnzymes->C-Ring Angucycline_Signaling_Pathway Jadomycin B Signaling in S. coelicolor JdB Jadomycin B (JdB) (Exogenous Signal) ScbR2_active ScbR2 Receptor (Active Repressor) JdB->ScbR2_active Binding ScbR2_inactive JdB-ScbR2 Complex (Inactive) ScbR2_active->ScbR2_inactive promoter_redD redD Promoter ScbR2_active->promoter_redD Repression promoter_adpA adpA Promoter ScbR2_active->promoter_adpA Repression gene_redD redD Gene promoter_redD->gene_redD Transcription gene_adpA adpA Gene promoter_adpA->gene_adpA Transcription Red_prod Red Antibiotic Production gene_redD->Red_prod Activation Morph_diff Morphological Differentiation gene_adpA->Morph_diff Activation Experimental_Workflow Bioactivity-Guided Isolation Workflow Start Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Fractions F1 F2 F3 ... Fn Fractionation->Fractions Bioassay Bioactivity Screening (e.g., MIC, Cytotoxicity) Fractions->Bioassay ActiveFraction Identify Active Fraction(s) Bioassay->ActiveFraction ActiveFraction->Fractions Inactive (Re-evaluate) Purification Purification of Active Compound (e.g., HPLC) ActiveFraction->Purification Active PureCompound Pure Angucycline Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation End Identified Structure StructureElucidation->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Hydranthomycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is a herbicidal antibiotic belonging to the angucycline class of natural products, originally isolated from Streptomyces sp. K93-5305.[1] Angucyclines are aromatic polyketides known for their diverse biological activities, making them attractive candidates for drug discovery and development. The effective isolation and purification of this compound from fermentation broth is a critical first step for further research, including structural elucidation, mechanism of action studies, and preclinical evaluation.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from a Streptomyces fermentation broth. The methodology is based on established principles of downstream processing for microbial secondary metabolites and specific techniques reported for the purification of related angucycline compounds.[1][2][3][4]

General Workflow Overview

The overall process for obtaining pure this compound involves several key stages, beginning with the separation of the microbial biomass from the culture medium, followed by extraction of the active compound and a multi-step chromatographic purification.

Fermentation Streptomyces Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest SolidLiquidSep Solid-Liquid Separation (Centrifugation/Filtration) Harvest->SolidLiquidSep Mycelia Mycelial Cake SolidLiquidSep->Mycelia Supernatant Culture Supernatant SolidLiquidSep->Supernatant SolventExtraction Solvent Extraction Supernatant->SolventExtraction CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract Chromatography Chromatographic Purification CrudeExtract->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

Caption: High-level workflow for this compound purification.

Quantitative Data Summary

The following table provides illustrative data for a typical purification process from a 10-liter fermentation of a high-producing Streptomyces strain. Yields are based on reported values for other angucycline antibiotics.[5][6]

Purification StepTotal Volume (L) / Mass (g)This compound Concentration (mg/L or mg/g)Total this compound (mg)Purity (%)Step Yield (%)Overall Yield (%)
Fermentation Broth10 L15150<1100100
Clarified Supernatant9.5 L15.5147.3<198.298.2
Crude Ethyl Acetate Extract0.05 kg2700135~1591.790.1
Silica Gel Chromatography Pool0.005 kg22,500112.5~7583.375.1
Preparative HPLC Fraction0.00009 kg950,00085.5>957657.0

Experimental Protocols

Protocol 1: Fermentation and Harvest
  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with a glycerol stock of Streptomyces sp. K93-5305. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Fermentation: Transfer the seed culture (5-10% v/v) into a production medium optimized for angucycline production. Ferment for 6-8 days at 28-30°C with controlled aeration and agitation.

  • Harvesting: After the fermentation period, harvest the entire broth for downstream processing.

Protocol 2: Extraction of Crude this compound

This protocol outlines the initial recovery of this compound from the fermentation broth. Angucyclines are often extracted using solvents like ethyl acetate.[7][8][9]

Start Harvested Fermentation Broth Centrifuge Centrifuge at 8,000 x g for 20 min Start->Centrifuge Separate Separate Supernatant and Mycelia Centrifuge->Separate Supernatant Clarified Supernatant Separate->Supernatant Mycelia Mycelial Pellet Separate->Mycelia AdjustpH Adjust Supernatant pH to 4.0-5.0 Supernatant->AdjustpH LLE Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v, 3x) AdjustpH->LLE Combine Combine Organic Phases LLE->Combine Dry Dry over Anhydrous Na2SO4 Combine->Dry Evaporate Evaporate Solvent in vacuo Dry->Evaporate End Crude this compound Extract Evaporate->End

Caption: Workflow for crude extraction of this compound.

  • Solid-Liquid Separation: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant.

  • pH Adjustment: Adjust the pH of the collected supernatant to 4.0-5.0 using a suitable acid (e.g., 1M HCl) to ensure the protonation of this compound, enhancing its solubility in organic solvents.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously for 5-10 minutes and allow the phases to separate. Collect the upper organic phase. Repeat the extraction two more times.[8]

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 3: Chromatographic Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract. It employs a common sequence of silica gel chromatography followed by high-performance liquid chromatography (HPLC).[10][11]

  • Silica Gel Column Chromatography (Flash Chromatography):

    • Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) in a suitable non-polar solvent system (e.g., hexane/chloroform).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol/chloroform), adsorb it onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

    • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a chloroform/methanol mixture (e.g., 95:5 v/v).[10]

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and/or a staining reagent).

    • Pooling: Combine fractions containing the target compound with high purity. Evaporate the solvent to yield a semi-purified this compound fraction.

  • Preparative Reversed-Phase HPLC (RP-HPLC):

    • Column: Use a C18 preparative column.

    • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Sample Preparation: Dissolve the semi-purified fraction from the silica gel step in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter.

    • Elution Gradient: Run a linear gradient, for example, from 10% B to 90% B over 30-40 minutes, at a flow rate appropriate for the column size.

    • Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm). Collect the peak corresponding to this compound.

    • Final Step: Lyophilize or evaporate the solvent from the collected fraction to obtain highly purified this compound.

Signaling Pathway Visualization

As the specific signaling pathways affected by this compound are not yet fully elucidated, a diagram illustrating the general mechanism of action for related antibiotics that inhibit essential bacterial processes is provided for context. For example, many antibiotics target protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein Growing Polypeptide Chain 50S->Protein Peptidyl Transfer 30S 30S Subunit mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->50S Antibiotic Antibiotic (e.g., this compound) Antibiotic->50S Inhibition of Peptide Bond Formation Antibiotic->30S Inhibition of Binding/Translocation

Caption: Generalized inhibition of bacterial protein synthesis.

Disclaimer

This document provides a generalized protocol based on standard biochemical techniques and literature for related compounds. Researchers should optimize parameters such as fermentation conditions, solvent systems, and chromatography gradients for their specific Streptomyces strain and equipment. All procedures should be conducted in accordance with laboratory safety guidelines.

References

Application Notes and Protocols for the Quantification of Hydranthomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is an antitumor antibiotic belonging to the pluramycin group of natural products.[1] Like other members of its class, this compound is believed to exert its cytotoxic effects through intercalation and alkylation of DNA, leading to the inhibition of DNA replication and transcription.[2] Accurate quantification of this compound is critical for various stages of drug development, including fermentation process optimization, formulation development, pharmacokinetic studies, and quality control.

Quantification of this compound by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.

Principle

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar absorptivity (a measure of how strongly the chemical species absorbs light at a given wavelength)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte

Experimental Protocol

1.1. Determination of Maximum Absorbance (λmax)

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, ethanol, or a buffer in which it is soluble and stable).

  • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

  • The wavelength at which the highest absorbance is observed is the λmax. This wavelength should be used for all subsequent absorbance measurements.

1.2. Preparation of Standard Solutions and Generation of a Calibration Curve

  • From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

1.3. Quantification of Unknown Samples

  • Prepare the unknown sample in the same solvent used for the standard solutions, ensuring the concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.

Data Presentation

Table 1: Example Calibration Data for this compound Quantification by UV-Vis Spectrophotometry

Concentration (µg/mL)Absorbance at λmax
1.00.152
2.50.378
5.00.755
7.51.130
10.01.510
Linear Regression y = 0.150x + 0.002
0.9998

Workflow Diagram

UV_Vis_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock det_lambda_max Determine λmax prep_stock->det_lambda_max prep_standards Prepare Standard Solutions det_lambda_max->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards gen_cal_curve Generate Calibration Curve measure_standards->gen_cal_curve quantify Quantify this compound gen_cal_curve->quantify prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown measure_unknown->quantify end End quantify->end

UV-Vis Spectrophotometry Workflow

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity, making it suitable for the analysis of complex samples.

Principle

A liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the eluting components, and the concentration is determined by comparing the peak area or height to that of a known standard.

Experimental Protocol

2.1. Method Development

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of many small molecules.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio of aqueous to organic phase can be optimized to achieve good separation and peak shape.

  • Detection Wavelength: The UV detector wavelength should be set to the λmax of this compound, as determined by UV-Vis spectrophotometry.

  • Flow Rate and Injection Volume: These parameters can be optimized to achieve efficient separation in a reasonable run time.

2.2. Sample Preparation

  • Dissolve the this compound sample in the mobile phase or a solvent compatible with the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2.3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard solution into the HPLC system and record the chromatograms.

  • Create a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

  • Inject the unknown sample and determine its concentration from the calibration curve.

Data Presentation

Table 2: Example HPLC Method Parameters and Quantitative Data for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined (λmax)
Retention Time ~4.5 min (Example)
Linear Range 0.1 - 100 µg/mL
0.9999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Workflow Diagram

HPLC_Workflow start Start method_dev HPLC Method Development start->method_dev prep_samples Prepare and Filter Standards & Samples method_dev->prep_samples hplc_analysis HPLC Analysis prep_samples->hplc_analysis gen_cal_curve Generate Calibration Curve hplc_analysis->gen_cal_curve quantify Quantify this compound gen_cal_curve->quantify end End quantify->end

HPLC Quantification Workflow

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is the method of choice for quantifying low levels of compounds in complex matrices.

Principle

After separation by LC, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer. These precursor ions are then fragmented, and the resulting product ions are detected in the second mass analyzer. The specificity of this technique allows for accurate quantification even in the presence of co-eluting compounds.

Experimental Protocol

3.1. Method Development

  • LC Method: Develop an LC method as described for HPLC. The use of volatile mobile phase additives like formic acid or ammonium acetate is necessary for mass spectrometry.

  • Mass Spectrometry Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine its precursor ion (the [M+H]⁺ or [M-H]⁻ ion) and to optimize the fragmentation to produce stable and abundant product ions.

  • Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor the transition of the specific precursor ion to one or more product ions. This provides high selectivity for quantification.

3.2. Sample Preparation

Sample preparation for LC-MS/MS is critical to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, depending on the sample matrix.

3.3. Calibration and Quantification

  • Prepare a calibration curve using standards of known concentrations, often in the same matrix as the unknown samples to account for matrix effects.

  • An internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte) is typically added to all samples and standards to improve accuracy and precision.

  • Analyze the samples and standards by LC-MS/MS and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus concentration.

  • Determine the concentration of the unknown sample from the calibration curve.

Data Presentation

Table 3: Example LC-MS/MS Method Parameters and Quantitative Data for this compound

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for analyte retention
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (m/z) To be determined
Product Ion(s) (m/z) To be determined
Linear Range 0.01 - 100 ng/mL
>0.999
Limit of Quantification (LOQ) 0.01 ng/mL

Workflow Diagram

LCMS_Workflow start Start method_dev LC-MS/MS Method Development start->method_dev sample_prep Sample Preparation (e.g., SPE) method_dev->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis gen_cal_curve Generate Calibration Curve lcms_analysis->gen_cal_curve quantify Quantify this compound gen_cal_curve->quantify end End quantify->end

LC-MS/MS Quantification Workflow

Mechanism of Action: DNA Intercalation and Alkylation

This compound belongs to the pluramycin family of antibiotics, which are known to exert their cytotoxic effects by interacting with DNA.[1][2] The proposed mechanism involves two key steps:

  • Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix.

  • Alkylation: Reactive functional groups on the molecule then form covalent bonds with the DNA, leading to its damage.

This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Signaling Pathway Diagram

MoA_Pathway This compound This compound intercalation Intercalation into DNA double helix This compound->intercalation dna Cellular DNA intercalation->dna alkylation Alkylation of DNA intercalation->alkylation dna_damage DNA Damage alkylation->dna_damage rep_inhibition Inhibition of DNA Replication dna_damage->rep_inhibition trans_inhibition Inhibition of Transcription dna_damage->trans_inhibition cell_death Cell Death rep_inhibition->cell_death trans_inhibition->cell_death

Mechanism of Action of this compound

References

Application Notes and Protocols for Hydranthomycin in Plant-Based Herbicidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin, also known as hydantocidin, is a naturally occurring spiro-nucleoside compound isolated from Streptomyces hygroscopicus.[1][2] It exhibits potent, non-selective herbicidal activity against a broad spectrum of weeds, including both monocotyledonous and dicotyledonous species, as well as annuals and perennials.[1][2] Its unique chemical structure features a spiro-bond between a ribose and a hydantoin moiety.[1][2] Understanding the mechanism of action and having standardized protocols to evaluate the efficacy of this compound are crucial for its potential development as a commercial herbicide.

These application notes provide detailed protocols for assessing the herbicidal activity of this compound in a laboratory setting. The included methodologies cover seed germination and seedling growth assays, as well as whole-plant assays, to determine the phytotoxic effects of this compound.

Mechanism of Action

This compound acts as a proherbicide. Following its absorption by the plant, it is phosphorylated at the 5' position to form hydantocidin 5'-monophosphate. This activated form of the molecule is a potent inhibitor of adenylosuccinate synthetase.[3][4] This enzyme plays a critical role in the de novo purine biosynthesis pathway. By binding to the feedback regulation site of adenylosuccinate synthetase, hydantocidin 5'-monophosphate mimics the natural regulator, adenosine 5'-monophosphate, thereby blocking the synthesis of purines.[3][4] The disruption of purine synthesis halts the production of essential nucleic acids (DNA and RNA) and other vital molecules, leading to cessation of growth and eventual plant death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in herbicidal assays.

hydranthomycin_mechanism cluster_plant_cell Plant Cell This compound This compound (Proherbicide) phosphorylation Phosphorylation This compound->phosphorylation Enzymatic activation active_this compound Hydantocidin 5'-monophosphate (Active Herbicide) phosphorylation->active_this compound adenylosuccinate_synthetase Adenylosuccinate Synthetase active_this compound->adenylosuccinate_synthetase Binds to feedback regulation site disruption Inhibition purine_synthesis De Novo Purine Biosynthesis cell_death Cell Death purine_synthesis->cell_death Disruption leads to imp IMP amp AMP imp->amp Catalyzed by Adenylosuccinate Synthetase amp->purine_synthesis Leads to disruption->purine_synthesis Blocks

Caption: Mechanism of action of this compound in a plant cell.

herbicidal_assay_workflow start Start: Prepare this compound Stock Solutions protocol_selection Select Assay Protocol start->protocol_selection seed_germination Seed Germination & Seedling Growth Assay protocol_selection->seed_germination In vitro whole_plant Whole-Plant Assay protocol_selection->whole_plant In vivo experiment_setup Experimental Setup (Petri dishes/Pots) seed_germination->experiment_setup whole_plant->experiment_setup treatment Application of This compound experiment_setup->treatment incubation Incubation under Controlled Conditions treatment->incubation data_collection Data Collection (e.g., Germination %, Root/Shoot Length, Biomass, Phytotoxicity Score) incubation->data_collection data_analysis Data Analysis (e.g., IC50 Calculation) data_collection->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for herbicidal assays.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Assay

This assay is designed to evaluate the effect of this compound on seed germination and early seedling growth of target plant species.

Materials:

  • This compound

  • Certified seeds of test plant species (e.g., Lactuca sativa, Amaranthus retroflexus)

  • Sterile Petri dishes (90 mm diameter)

  • Whatman No. 1 filter paper

  • Sterile deionized water

  • Solvent for dissolving this compound (if necessary, e.g., DMSO, acetone)

  • Growth chamber with controlled temperature and light conditions

  • Calipers or ruler

  • Analytical balance

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to achieve the desired final concentrations for the assay.

    • Include a solvent control (if a solvent other than water is used) and a negative control (sterile deionized water).

  • Experimental Setup:

    • Place two layers of sterile filter paper in each sterile Petri dish.

    • Pipette 5 mL of the respective test solution, solvent control, or negative control onto the filter paper in each Petri dish.

    • Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

    • Incubate for a period of 7 to 14 days.

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.

    • Measure the root length and shoot length of each seedling.

    • Carefully remove the seedlings, gently blot them dry, and measure their fresh weight.

    • To determine dry weight, place the seedlings in a pre-weighed aluminum foil pouch and dry in an oven at 70°C for 48 hours, then re-weigh.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root length, shoot length, fresh weight, and dry weight for each treatment.

    • Express the results as a percentage of the negative control.

    • Determine the half-maximal inhibitory concentration (IC50) for each parameter using appropriate statistical software.

Protocol 2: Whole-Plant Herbicidal Assay

This protocol assesses the post-emergence herbicidal activity of this compound on young plants.

Materials:

  • This compound

  • Test plant species grown in pots (e.g., Avena fatua, Solanum nigrum) at a specific growth stage (e.g., 2-3 true leaves)

  • Potting mix (soil, sand, and peat mixture)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or controlled environment growth chamber

  • Spray chamber or handheld sprayer

  • Surfactant (optional, to improve spray coverage)

Procedure:

  • Plant Preparation:

    • Sow seeds of the test species in pots filled with potting mix.

    • Grow the plants in a greenhouse or growth chamber under optimal conditions until they reach the desired growth stage.

    • Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Preparation of Spray Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a series of spray solutions at different concentrations.

    • If a surfactant is used, add it to the spray solutions according to the manufacturer's recommendations.

    • Include a negative control (water or water with surfactant) and a solvent control if applicable.

  • Application of this compound:

    • Randomly assign treatments to the pots.

    • Apply the spray solutions to the foliage of the plants until runoff using a spray chamber or handheld sprayer to ensure uniform coverage.

  • Post-Treatment Growth and Observation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Water the plants as needed, avoiding washing the herbicide from the leaves.

    • Observe the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection:

    • Assess phytotoxicity using a visual rating scale (e.g., 0 = no injury, 100 = complete plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh weight.

    • Dry the biomass at 70°C for 72 hours to determine the dry weight.

  • Data Analysis:

    • Calculate the average phytotoxicity rating for each treatment at each observation time.

    • Calculate the average fresh and dry weight for each treatment.

    • Express the biomass data as a percentage of the negative control.

    • Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for the biomass data.

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lactuca sativa

This compound Concentration (µM)Germination (%)Root Length (% of Control)Shoot Length (% of Control)Fresh Weight (% of Control)Dry Weight (% of Control)
0 (Control)100 ± 4.5100 ± 8.2100 ± 7.5100 ± 10.1100 ± 9.8
198 ± 3.185 ± 6.788 ± 5.982 ± 7.384 ± 6.5
1075 ± 5.842 ± 4.155 ± 6.245 ± 5.548 ± 5.1
5020 ± 3.910 ± 2.515 ± 3.112 ± 2.814 ± 3.0
1005 ± 1.72 ± 0.84 ± 1.23 ± 1.14 ± 1.3
IC50 42.5 15.8 21.3 18.9 20.1

Values are presented as mean ± standard deviation.

Table 2: Post-Emergence Herbicidal Activity of this compound on Avena fatua

This compound Concentration (g/ha)Phytotoxicity Rating (21 DAT)Fresh Weight (% of Control)Dry Weight (% of Control)
0 (Control)0 ± 0.0100 ± 9.5100 ± 8.7
5025 ± 3.578 ± 6.980 ± 7.1
10055 ± 4.848 ± 5.352 ± 5.0
25085 ± 5.118 ± 3.220 ± 3.5
50098 ± 1.55 ± 1.86 ± 2.1
GR50 -110.2 115.6

DAT: Days After Treatment. Values are presented as mean ± standard deviation.

Conclusion

This compound demonstrates significant potential as a broad-spectrum herbicide due to its unique mechanism of action targeting purine biosynthesis. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate its herbicidal efficacy in a controlled environment. The data generated from these assays are essential for determining dose-response relationships, understanding species sensitivity, and furthering the development of this compound as a viable weed management tool.

References

Application Notes and Protocols for Investigating the Antifungal Properties of Hydranthomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the antifungal potential of Hydranthomycin. The protocols detailed below cover initial screening for antifungal activity to more in-depth analyses of its potential mechanism of action by investigating its effects on critical fungal signaling pathways.

Section 1: Preliminary Antifungal Susceptibility Testing

This section outlines the initial steps to determine the direct antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[1][2]

Protocol: Broth Microdilution MIC Assay

  • Fungal Strain Preparation:

    • Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density depending on the fungus.[3]

  • Drug Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species.[1]

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of this compound that shows no visible growth compared to the growth control.[1] For some fungus-drug combinations, a significant reduction (e.g., 50%) in growth is used as the endpoint.[4]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[5]

Protocol: MFC Determination

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth in the MIC assay.[5]

    • Spot the aliquot onto a fresh agar plate that does not contain any antifungal agent.

  • Incubation and MFC Determination:

    • Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well of the MIC plate.

    • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture plate.[6]

Data Presentation: MIC and MFC Values

Summarize the MIC and MFC data in a clear and structured table for easy comparison across different fungal species.

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)
Candida albicansFluconazole:
Aspergillus fumigatusAmphotericin B:
Cryptococcus neoformansAmphotericin B:
Candida glabrataFluconazole:
Candida aurisCaspofungin:

Section 2: Investigating the Mechanism of Action

The following experiments are designed to explore the potential molecular targets of this compound within the fungal cell.

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane and a common target for antifungal drugs.[7][8] Azoles, for instance, inhibit the enzyme lanosterol 14α-demethylase, a key step in this pathway.[9][10]

Experimental Workflow: Ergosterol Pathway Investigation

G cluster_0 Ergosterol Biosynthesis Inhibition Assay start Treat fungal cells with This compound (at MIC) extraction Lipid Extraction start->extraction analysis Sterol Analysis by GC-MS or HPLC extraction->analysis comparison Compare sterol profile to untreated and positive controls analysis->comparison

Caption: Workflow for assessing this compound's effect on ergosterol biosynthesis.

Protocol: Sterol Quantification Assay

  • Treatment: Grow fungal cells in the presence of this compound at its MIC value. Include an untreated control and a positive control (e.g., an azole antifungal).

  • Lipid Extraction: Harvest the fungal cells and perform a total lipid extraction using a suitable method (e.g., saponification with alcoholic potassium hydroxide followed by extraction with n-heptane).

  • Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: A decrease in the ergosterol peak and an accumulation of precursor sterols (e.g., lanosterol) in the this compound-treated cells compared to the untreated control would suggest inhibition of the ergosterol biosynthesis pathway.[9]

Signaling Pathway: Ergosterol Biosynthesis

G cluster_targets Potential Inhibition by this compound acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 ERG11 (Lanosterol demethylase) lanosterol->erg11 Multiple Steps ergosterol Ergosterol erg11->ergosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting a key enzyme target.

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure essential for cell viability and protection.[11] The CWI pathway is a conserved signaling cascade that regulates cell wall synthesis and remodeling in response to stress.[12][13]

Experimental Workflow: CWI Pathway Investigation

G cluster_0 Cell Wall Integrity Assay start Treat fungal cells with This compound stress Expose to cell wall stressors (e.g., Calcofluor White, Congo Red) start->stress phospho_analysis Analyze phosphorylation of Mpk1/Slt2 (MAPK) via Western Blot start->phospho_analysis growth_assay Assess growth inhibition (Spot Assay) stress->growth_assay

Caption: Workflow for investigating this compound's impact on the CWI pathway.

Protocol: Cell Wall Stress Sensitization Assay

  • Spot Assay: Prepare serial dilutions of fungal cell suspensions. Spot these dilutions onto agar plates containing sub-lethal concentrations of cell wall stressing agents (e.g., Calcofluor White, Congo Red) with and without this compound at sub-inhibitory concentrations.

  • Incubation and Observation: Incubate the plates and observe for synergistic growth inhibition. Increased sensitivity to cell wall stressors in the presence of this compound suggests interference with the CWI pathway.

  • MAPK Phosphorylation: To confirm pathway activation or inhibition, treat fungal cells with this compound and analyze the phosphorylation status of the terminal MAPK of the CWI pathway (e.g., Mpk1/Slt2) using Western blotting with phospho-specific antibodies.[14]

Signaling Pathway: Cell Wall Integrity

G cell_stress Cell Wall Stress (e.g., this compound) sensors Wsc1/Mid2 (Sensors) cell_stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1/Slt2) pkc1->mapk_cascade transcription Transcription Factors (e.g., Rlm1) mapk_cascade->transcription response Cell Wall Synthesis Genes transcription->response G cluster_0 Oxidative Stress Induction Assay start Treat fungal cells with This compound ros_detection Measure intracellular ROS levels (e.g., using DCFDA staining and flow cytometry) start->ros_detection stress_sensitivity Assess sensitivity to oxidative agents (e.g., H2O2, menadione) via spot assay start->stress_sensitivity G oxidative_stress Oxidative Stress (e.g., ROS induced by this compound) hog_pathway HOG Pathway oxidative_stress->hog_pathway yap1 Yap1 Transcription Factor oxidative_stress->yap1 skn7 Skn7 Response Regulator oxidative_stress->skn7 antioxidant_genes Antioxidant Gene Expression (e.g., Catalase, Superoxide dismutase) hog_pathway->antioxidant_genes yap1->antioxidant_genes skn7->antioxidant_genes

References

Application Notes and Protocols for Combinatorial Biosynthesis of Hydranthomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin, a herbicidal antibiotic produced by Streptomyces sp. K93-5305, belongs to the angucycline class of polyketides.[1] Combinatorial biosynthesis offers a powerful strategy to generate novel analogs of complex natural products like this compound, potentially leading to compounds with improved efficacy or novel biological activities. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound and its analogs by leveraging tailoring enzymes from different angucycline biosynthetic pathways.

The core strategy involves the in vitro reconstruction of the final biosynthetic steps leading to this compound. This is achieved by using a known angucyclinone precursor and treating it sequentially with specific ketoreductases cloned from other Streptomyces species. This approach highlights the substrate promiscuity of these tailoring enzymes and provides a blueprint for generating further structural diversity.[1]

I. Principle of the Combinatorial Approach

The enzymatic synthesis of this compound is achieved through a two-step reduction of the precursor 8-O-methyltetrangomycin. This precursor contains two ketone groups at positions C-7 and C-12 that are targeted for reduction. The combinatorial approach utilizes ketoreductases from the lugdunomycin (lug) and thioangucycline (tac) biosynthetic gene clusters, which have been shown to act on this substrate.[1][2]

  • Step 1: 7-Ketoreduction: The C-7 ketone of 8-O-methyltetrangomycin is reduced by the 7-ketoreductase LugG (from the lug pathway) or TacO (from the tac pathway).[2][3]

  • Step 2: 12-Ketoreduction: The C-12 ketone of the 7-reduced intermediate is then reduced by the 12-ketoreductase TacA (from the tac pathway) to yield this compound.[2][3]

Initial attempts to perform this conversion in a one-pot reaction with all enzymes added simultaneously resulted in only trace amounts of this compound. A stepwise addition, where the 7-ketoreductase is allowed to act first, followed by the addition of the 12-ketoreductase, is necessary for successful synthesis.[1]

II. Data Presentation

While precise yields for the enzymatic synthesis of this compound have not been extensively published, the qualitative outcomes of different combinatorial approaches are summarized below. This data is derived from HPLC analysis of the reaction products.[2]

PrecursorEnzyme Combination (Reaction Type)ProductYieldReference
8-O-methyltetrangomycinLugG + TacA (One-pot)This compoundTrace[1]
8-O-methyltetrangomycinTacO + TacA (One-pot)This compoundTrace[1]
8-O-methyltetrangomycinStep 1: LugG, Step 2: TacA (Stepwise)This compoundSuccessful Conversion[1][2]
8-O-methyltetrangomycinStep 1: TacO, Step 2: TacA (Stepwise)This compoundSuccessful Conversion[1][2]

III. Experimental Protocols

This section provides detailed protocols for the key experiments required for the combinatorial biosynthesis of this compound analogs.

Protocol 1: Heterologous Expression and Purification of Ketoreductases (LugG, TacO, TacA)

This protocol is a general guideline for the expression of Streptomyces enzymes in E. coli, a common heterologous host. Optimization may be required for each specific enzyme.

1. Gene Synthesis and Cloning: a. The genes encoding LugG, TacO, and TacA should be codon-optimized for expression in E. coli. b. Synthesize the genes with appropriate restriction sites for cloning into an expression vector (e.g., pET-28a(+), which provides an N-terminal His6-tag for purification). c. Ligate the digested gene products into the linearized pET-28a(+) vector. d. Transform the ligation mixture into a suitable cloning host like E. coli DH5α. e. Verify the sequence of the resulting plasmids by Sanger sequencing.

2. Protein Expression: a. Transform the confirmed expression plasmids into an expression host like E. coli BL21(DE3). b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate 1 L of LB broth with 50 µg/mL kanamycin in a 2 L baffled flask. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. e. Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. f. Continue to incubate the culture at 18°C for 16-20 hours with shaking.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme. i. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT). j. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol outlines the stepwise enzymatic reaction to produce this compound from 8-O-methyltetrangomycin.

1. Preparation of Reagents: a. Substrate (8-O-methyltetrangomycin): This precursor can be obtained through total synthesis or by biosynthetic production and purification from an appropriate Streptomyces strain.[4][5] Prepare a 10 mM stock solution in DMSO. b. Enzymes: Thaw the purified LugG (or TacO) and TacA enzymes on ice. c. Cofactor: Prepare a 10 mM stock solution of NADPH in water. d. Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

2. Step 1: 7-Ketoreduction: a. Set up the reaction in a microcentrifuge tube as follows:

  • Reaction Buffer: to a final volume of 200 µL
  • 8-O-methyltetrangomycin: 10 µL (final concentration 0.5 mM)
  • NADPH: 4 µL (final concentration 0.2 mM)
  • LugG or TacO enzyme: 2 µg b. Incubate the reaction at 30°C for 2 hours. c. Monitor the reaction by HPLC-MS to confirm the conversion of the starting material to the 7-hydroxy intermediate.

3. Step 2: 12-Ketoreduction: a. To the reaction mixture from Step 1, add an additional 2 µg of the TacA enzyme and another 4 µL of the 10 mM NADPH stock solution. b. Continue the incubation at 30°C for another 2-4 hours. c. The reaction can be stopped by adding an equal volume of ethyl acetate and vortexing to extract the products.

4. Product Analysis: a. Centrifuge the mixture and carefully transfer the organic (upper) layer to a new tube. b. Evaporate the solvent under a stream of nitrogen. c. Re-dissolve the residue in methanol for analysis. d. Analyze the product by reverse-phase HPLC-MS to confirm the formation of this compound.

Protocol 3: HPLC Analysis and Purification of this compound

This protocol provides a general method for the analysis and purification of angucycline compounds.

1. Analytical HPLC: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A linear gradient from 10% B to 90% B over 20 minutes. e. Flow Rate: 1 mL/min. f. Detection: Diode array detector (DAD) monitoring at 256 nm and a mass spectrometer.

2. Preparative HPLC for Purification: a. Scale up the enzymatic reaction to a larger volume (e.g., 5-10 mL). b. Extract the product with ethyl acetate as described above. c. Dissolve the dried extract in a minimal amount of methanol. d. Use a semi-preparative C18 column and a similar gradient as the analytical method, adjusting the flow rate as per the column specifications. e. Collect fractions corresponding to the this compound peak. f. Combine the pure fractions, evaporate the solvent, and confirm the structure by NMR and high-resolution mass spectrometry.

IV. Visualizations

Hydranthomycin_Biosynthetic_Pathway cluster_precursor Precursor Synthesis cluster_combinatorial Combinatorial Enzymatic Synthesis pks Type II PKS (Multiple Steps) uwm6 UWM6 pks->uwm6 methylation 8-O-Methylation (e.g., by LugN) uwm6->methylation substrate 8-O-methyltetrangomycin (Substrate) methylation->substrate intermediate 7-Deoxo-7-hydroxy Intermediate substrate->intermediate Step 1: 7-Ketoreduction Enzymes: LugG or TacO Cofactor: NADPH This compound This compound intermediate->this compound Step 2: 12-Ketoreduction Enzyme: TacA Cofactor: NADPH

Caption: Proposed biosynthetic pathway for this compound via a combinatorial approach.

Experimental_Workflow cluster_cloning 1. Gene Cloning & Expression cluster_synthesis 2. Enzymatic Synthesis cluster_analysis 3. Analysis & Purification cloning Clone lugG, tacO, tacA into pET-28a(+) expression Express proteins in E. coli BL21(DE3) cloning->expression purification Purify enzymes via Ni-NTA chromatography expression->purification step1 Step 1: Add Substrate, LugG/TacO, NADPH purification->step1 incubation1 Incubate (e.g., 2h, 30°C) step1->incubation1 step2 Step 2: Add TacA, NADPH incubation1->step2 incubation2 Incubate (e.g., 2-4h, 30°C) step2->incubation2 extraction Extract products with Ethyl Acetate incubation2->extraction analysis Analyze by HPLC-MS extraction->analysis prep_hplc Purify by Preparative HPLC extraction->prep_hplc characterization Structural Elucidation (NMR, HRMS) prep_hplc->characterization

Caption: Experimental workflow for this compound analog synthesis.

References

Assessing the Soil Persistence and Degradation of Hydranthomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the chemical structure, class, and specific environmental fate of Hydranthomycin is not publicly available. The following application notes and protocols are therefore based on general methodologies for assessing the soil persistence and degradation of antibiotics. These should be adapted as necessary once specific information about this compound becomes available.

Introduction

The assessment of an antibiotic's persistence and degradation in soil is a critical component of its environmental risk assessment. Understanding how long a compound remains active in the soil and the pathways by which it breaks down is essential for predicting its potential impact on soil microbial communities, groundwater quality, and the development of antibiotic resistance. These application notes provide a comprehensive overview of the experimental protocols and data interpretation methods used to evaluate the environmental fate of antibiotics like this compound in soil ecosystems.

Data Presentation: Soil Persistence of Antibiotics (Illustrative Examples)

The persistence of an antibiotic in soil is typically quantified by its dissipation half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This value can vary significantly depending on the antibiotic's chemical properties and the soil environment. The following table summarizes typical DT50 values for different classes of antibiotics to illustrate the range of persistence observed.

Antibiotic ClassExample CompoundTypical Soil DT50 (days)Primary Degradation Pathway(s)
Tetracyclines Tetracycline15 - 180Sorption, Photodegradation, Microbial Degradation
Macrolides Tylosin5 - 50Microbial Degradation, Hydrolysis
Sulfonamides Sulfamethoxazole10 - 100Microbial Degradation, Photodegradation
Fluoroquinolones Ciprofloxacin30 - 300+Strong Sorption, Photodegradation
Aminoglycosides Streptomycin2 - 30Microbial Degradation

Experimental Protocols

Soil Collection and Characterization

Objective: To obtain and characterize representative soil samples for use in degradation studies.

Materials:

  • Shovel, auger, or soil probe

  • Sterile sample bags or containers

  • Sieve (2 mm mesh)

  • Analytical laboratory for soil characterization

Protocol:

  • Select a sampling site that is representative of the intended application area for the antibiotic. Avoid areas with recent pesticide or fertilizer application.

  • Clear the surface of any vegetation or debris.

  • Collect soil from the top 15 cm using a shovel or auger.

  • Combine multiple sub-samples from the area to create a composite sample.

  • Transport the soil to the laboratory in a cooled container.

  • Air-dry the soil to a workable moisture content and sieve through a 2 mm mesh to remove stones and large organic matter.

  • Thoroughly mix the sieved soil to ensure homogeneity.

  • Send a sub-sample for characterization of key parameters, including:

    • pH

    • Organic carbon content (%)

    • Soil texture (sand, silt, clay content)

    • Cation exchange capacity (CEC)

    • Microbial biomass

Soil Spiking and Incubation

Objective: To introduce a known concentration of this compound into the soil and incubate under controlled conditions.

Materials:

  • Analytical grade this compound standard

  • Sterile water or a suitable organic solvent

  • Micro-pipettor

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Incubator

Protocol:

  • Prepare a stock solution of this compound of known concentration.

  • Weigh out a known amount of the characterized soil into each incubation vessel.

  • Add the this compound stock solution to the soil to achieve the desired final concentration. The volume of the spiking solution should be minimal to avoid significantly altering the soil moisture content.

  • Thoroughly mix the spiked soil to ensure even distribution of the antibiotic.

  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

  • Place the incubation vessels in an incubator set to a constant temperature (e.g., 20-25°C) and in the dark to prevent photodegradation.

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate soil samples for analysis.

Extraction and Analysis of this compound Residues

Objective: To extract this compound from the soil matrix and quantify its concentration.

Materials:

  • Extraction solvent (e.g., acetonitrile, methanol, or a mixture)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (if cleanup is required)

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • To the soil sample, add a known volume of the extraction solvent.

  • Shake or vortex the sample for a specified period to ensure efficient extraction.

  • Centrifuge the sample to separate the soil particles from the solvent.

  • Collect the supernatant (the extraction solvent containing the analyte).

  • If necessary, perform a cleanup step using SPE to remove interfering substances.

  • Analyze the extract using HPLC or LC-MS to quantify the concentration of this compound.

  • Calculate the concentration of this compound in the soil (e.g., in mg/kg) based on the initial soil mass and the measured concentration in the extract.

Visualizations

Experimental Workflow for Soil Persistence Study

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection soil_sieving Sieving (2mm) soil_collection->soil_sieving soil_characterization Soil Characterization soil_sieving->soil_characterization spiking Spiking with this compound soil_sieving->spiking incubation Incubation (Controlled Temp & Moisture) spiking->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/HPLC Analysis extraction->analysis data Data Analysis (DT50) analysis->data degradation_pathways cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation cluster_products Degradation Products parent Parent Antibiotic (this compound) hydrolysis Enzymatic Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation reduction Reduction parent->reduction photodegradation Photodegradation (Sunlight) parent->photodegradation chem_hydrolysis Chemical Hydrolysis (pH) parent->chem_hydrolysis metabolite1 Metabolite A hydrolysis->metabolite1 metabolite2 Metabolite B oxidation->metabolite2 reduction->metabolite1 photodegradation->metabolite2 chem_hydrolysis->metabolite1 mineralization CO2 + H2O metabolite1->mineralization metabolite2->mineralization

Unraveling the Molecular Targets of Hydranthomycin in Plant Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel and effective herbicides continues, the natural product Hydranthomycin, a herbicidal antibiotic isolated from Streptomyces sp. K93-5305, has emerged as a compound of interest. This document provides an overview of the current understanding of this compound and outlines potential research avenues to elucidate its molecular targets and mechanism of action in plant cells. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction to this compound

This compound is a secondary metabolite produced by the soil bacterium Streptomyces sp. K93-5305. Initial studies have demonstrated its potent herbicidal activity, suggesting its potential as a lead compound for the development of a new class of herbicides. However, to date, the specific molecular targets within plant cells and the precise signaling pathways disrupted by this compound remain largely uncharacterized in publicly available scientific literature.

The identification of these targets is a critical step in understanding its mode of action, optimizing its efficacy, and ensuring its safety and specificity. This document aims to provide a framework for researchers to investigate the molecular underpinnings of this compound's phytotoxic effects.

Postulated Molecular Targets and Pathways

Based on the known mechanisms of other microbial herbicides, several key cellular processes in plants could be potential targets for this compound. Research efforts should be directed towards investigating the following areas:

  • Amino Acid Biosynthesis: Inhibition of essential amino acid synthesis is a common mechanism for herbicides.

  • Photosynthesis: Interference with the photosynthetic electron transport chain or pigment biosynthesis can lead to rapid cell death.

  • Lipid Biosynthesis: Disruption of fatty acid and lipid synthesis affects cell membrane integrity and signaling.

  • Cell Division and Growth: Inhibition of microtubule formation or other aspects of cell division can halt plant growth.

  • Hormone Signaling: Interference with plant hormone pathways, such as auxin or gibberellin signaling, can lead to developmental defects and death.

Experimental Protocols for Target Identification

To elucidate the molecular targets of this compound, a multi-pronged experimental approach is recommended. Below are detailed protocols for key experiments.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits key enzymes in major metabolic pathways.

Protocol:

  • Enzyme Preparation: Purify key enzymes from plant extracts or use commercially available recombinant enzymes (e.g., Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO), Acetyl-CoA Carboxylase (ACCase)).

  • Assay Conditions: Establish standard assay conditions for each enzyme, including substrate concentrations, buffer, and temperature.

  • Inhibition Assay:

    • Prepare a series of this compound concentrations.

    • Pre-incubate the enzyme with varying concentrations of this compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure enzyme activity using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Physiological and Phenotypic Analysis of Treated Plants

Objective: To observe the macroscopic and microscopic effects of this compound on whole plants or plant cells.

Protocol:

  • Plant Material: Use a model plant species such as Arabidopsis thaliana or a relevant crop species.

  • Treatment: Apply this compound at various concentrations through soil drenching or foliar spray.

  • Phenotypic Analysis:

    • Monitor and document visible symptoms of phytotoxicity, such as chlorosis, necrosis, growth inhibition, and morphological changes over time.

    • Measure quantitative parameters like root length, shoot biomass, and chlorophyll content.

  • Microscopy:

    • Use light microscopy and electron microscopy to examine cellular and subcellular changes in treated tissues, such as chloroplast morphology, membrane integrity, and cell wall structure.

Transcriptomic and Proteomic Profiling

Objective: To identify changes in gene and protein expression in response to this compound treatment, providing clues about the affected pathways.

Protocol:

  • Sample Preparation: Treat plants with this compound and collect tissue samples at different time points.

  • RNA/Protein Extraction: Extract high-quality RNA or protein from the collected samples.

  • Transcriptomic Analysis (RNA-Seq):

    • Prepare sequencing libraries from the extracted RNA.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify differentially expressed genes (DEGs).

    • Perform gene ontology (GO) and pathway enrichment analysis to identify affected biological processes.

  • Proteomic Analysis (e.g., LC-MS/MS):

    • Digest proteins into peptides.

    • Analyze peptides using liquid chromatography-tandem mass spectrometry.

    • Identify and quantify proteins to find those with altered abundance.

    • Perform pathway analysis on the differentially expressed proteins.

Data Presentation

To facilitate the analysis and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Enzyme Inhibition by this compound

Target EnzymePlant SourceThis compound IC50 (µM)Positive Control
Acetolactate Synthase (ALS)Arabidopsis thalianaTo be determinedChlorsulfuron
Protoporphyrinogen Oxidase (PPO)Nicotiana tabacumTo be determinedSaflufenacil
Acetyl-CoA Carboxylase (ACCase)Zea maysTo be determinedSethoxydim

Table 2: Phenotypic Effects of this compound on Arabidopsis thaliana

This compound (µM)Root Length (% of Control)Shoot Biomass (% of Control)Chlorophyll Content (% of Control)
1To be determinedTo be determinedTo be determined
10To be determinedTo be determinedTo be determined
100To be determinedTo be determinedTo be determined

Visualizing Experimental Workflows and Potential Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be affected by this compound.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Target_Identification Molecular Target Identification cluster_Validation Target Validation & MoA Elucidation Hydranthomycin_Isolation Isolation of this compound from Streptomyces sp. K93-5305 Herbicidal_Activity Confirmation of Herbicidal Activity Hydranthomycin_Isolation->Herbicidal_Activity In_Vitro_Assays In Vitro Enzyme Inhibition Assays Herbicidal_Activity->In_Vitro_Assays Physiological_Analysis Physiological & Phenotypic Analysis Herbicidal_Activity->Physiological_Analysis Omics_Profiling Transcriptomic & Proteomic Profiling Herbicidal_Activity->Omics_Profiling Target_Validation Validation of Putative Targets (e.g., Genetic Mutants) In_Vitro_Assays->Target_Validation Physiological_Analysis->Target_Validation Omics_Profiling->Target_Validation MoA_Elucidation Elucidation of Mechanism of Action Target_Validation->MoA_Elucidation

Caption: Experimental workflow for identifying the molecular targets of this compound.

Hypothetical_Signaling_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Target_Enzyme Putative Target Enzyme (e.g., ALS) Pathway_Intermediate Metabolic Pathway Intermediate Target_Enzyme->Pathway_Intermediate Catalyzes Essential_Product Essential Amino Acid (Product) Pathway_Intermediate->Essential_Product Protein_Synthesis Protein Synthesis Essential_Product->Protein_Synthesis Cell_Growth Cell Growth & Development Protein_Synthesis->Cell_Growth Plant_Death Plant_Death Cell_Growth->Plant_Death Leads to Inhibition->Target_Enzyme

Caption: Hypothetical pathway of this compound inhibiting an essential enzyme.

Conclusion

While this compound presents a promising avenue for the development of novel herbicides, a significant research gap exists regarding its molecular mechanism of action in plants. The experimental strategies outlined in this document provide a roadmap for researchers to systematically investigate and identify the molecular targets of this natural product. Elucidating these targets will not only advance our fundamental understanding of plant biology but also pave the way for the rational design and development of next-generation weed management solutions.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Hydramycin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound of interest, referred to as "Hydranthomycin" in the query, is identified in the scientific literature as Hydramycin . This document will use the name Hydramycin to ensure accuracy and consistency with published research. Hydramycin is an antitumor antibiotic belonging to the pluramycin group.[1]

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Hydramycin.

Frequently Asked Questions (FAQs)

Q1: What is Hydramycin and why is its solubility a concern?

A1: Hydramycin is a novel antitumor antibiotic isolated from Streptomyces violaceus.[1] It is structurally related to the pluramycin family of antibiotics, which are known for their potent cytotoxic and antibacterial activities.[1][2][3] Like many complex natural products, Hydramycin is expected to have low solubility in aqueous solutions. This poor solubility can significantly hinder its bioavailability in biological assays and limit its therapeutic potential, making it a critical challenge for researchers.

Q2: What are the general physicochemical properties of Hydramycin?

Q3: What is the proposed mechanism of action for Hydramycin?

A3: As a member of the pluramycin family, Hydramycin is believed to exert its antitumor effects by acting as a DNA alkylating agent.[2] These compounds intercalate into the DNA, forming covalent bonds that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

Q4: Are there any known successful formulation strategies for similar compounds?

A4: Yes, various strategies have been successfully employed for other poorly soluble antibiotics and natural products. These include the use of co-solvents, cyclodextrins to form inclusion complexes, solid dispersions, and lipid-based formulations to enhance aqueous solubility and bioavailability.[5][6]

Troubleshooting Guide for Hydramycin Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered during experiments with Hydramycin.

Problem 1: Hydramycin precipitate is observed in my aqueous buffer.

  • Initial Verification:

    • Confirm the identity and purity of your Hydramycin sample. Impurities can sometimes affect solubility.

    • Double-check the pH of your aqueous buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.

  • Troubleshooting Steps:

    • pH Adjustment: If Hydramycin has acidic or basic functional groups, systematically adjust the pH of your buffer to see if solubility improves.

    • Co-solvent Addition: Introduce a water-miscible organic co-solvent to your aqueous buffer. Start with a small percentage (e.g., 1-5%) and gradually increase it while monitoring for precipitation.

    • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles.

    • Sonication: Gentle sonication can help to break down aggregates and promote dissolution.

Problem 2: I need to prepare a stock solution of Hydramycin for my experiments.

  • Recommended Solvents: For creating a concentrated stock solution, it is advisable to use a non-aqueous, water-miscible solvent in which Hydramycin is highly soluble.

SolventPolarityNotes for Consideration
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing agent for many poorly soluble compounds. Use at the lowest effective concentration in final assays to minimize cellular toxicity.
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a good alternative for solubilizing complex organic molecules. Also requires careful control of final concentration due to potential toxicity.
Ethanol Polar ProticMay be a suitable solvent, but solubility might be lower than in DMSO or DMF. Often better tolerated by cells than DMSO or DMF.
Methanol Polar ProticCan be used for initial solubilization, but its volatility and toxicity should be considered.
  • Procedure for Stock Solution Preparation:

    • Weigh the required amount of Hydramycin in a sterile, chemically resistant vial.

    • Add the chosen organic solvent (e.g., DMSO) dropwise while vortexing or sonicating until the compound is fully dissolved.

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Problem 3: My experimental results are inconsistent, and I suspect it is due to poor solubility.

  • Workflow for Improving Compound Delivery in Experiments: This workflow provides a logical progression for addressing solubility-related inconsistencies.

experimental_workflow cluster_troubleshooting Solubility Enhancement Strategies start Start: Inconsistent Results Observed check_solubility Visually Inspect for Precipitation in Final Assay Medium start->check_solubility precip_yes Precipitation Observed check_solubility->precip_yes precip_no No Visible Precipitation check_solubility->precip_no reduce_conc Reduce Final Concentration of Hydramycin precip_yes->reduce_conc First Step retest Re-run Experiment and Analyze for Consistency precip_no->retest Consider other experimental variables use_cosolvent Increase Co-solvent Percentage (e.g., DMSO < 1%) reduce_conc->use_cosolvent If still precipitating reduce_conc->retest use_surfactant Incorporate a Biocompatible Surfactant (e.g., Tween® 80) use_cosolvent->use_surfactant If still precipitating use_cosolvent->retest use_cyclodextrin Complex with Cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Advanced Option use_surfactant->retest use_cyclodextrin->retest end End: Consistent Results Achieved retest->end

Caption: Experimental workflow for addressing inconsistent results due to poor solubility.

Experimental Protocols

Protocol 1: Preparation of a Hydramycin Stock Solution in DMSO

  • Materials:

    • Hydramycin powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass or polypropylene microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 1 mg of Hydramycin powder into the tube.

    • Add 100 µL of DMSO to the tube to achieve an initial concentration of 10 mg/mL.

    • Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents

  • Materials:

    • Hydramycin stock solution (e.g., 10 mg/mL in DMSO)

    • Aqueous buffer of choice (e.g., PBS, DMEM)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the final desired concentration of Hydramycin in your experiment.

    • Calculate the volume of the stock solution needed. Ensure that the final concentration of the co-solvent (e.g., DMSO) in the aqueous solution is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While gently vortexing the buffer, add the calculated volume of the Hydramycin stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

    • Visually inspect the final solution for any signs of precipitation. If cloudiness or precipitate is observed, consider further reducing the final concentration of Hydramycin or slightly increasing the co-solvent percentage (while staying within acceptable limits for your experimental system).

Signaling Pathway and Logical Relationships

Proposed Signaling Pathway for Hydramycin's Antitumor Activity

As a pluramycin-like antibiotic, Hydramycin is expected to intercalate into DNA, leading to the inhibition of key cellular processes and ultimately apoptosis.

signaling_pathway cluster_inhibition Inhibition of Cellular Processes Hydramycin Hydramycin DNA Nuclear DNA Hydramycin->DNA Intercalation and Alkylation Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action of Hydramycin leading to apoptosis.

Troubleshooting Logic for Solubility Issues

This diagram provides a logical flow for diagnosing and resolving solubility problems with Hydramycin.

troubleshooting_logic start Start: Solubility Issue Encountered is_stock Are you preparing a stock solution? start->is_stock is_aqueous Are you preparing an aqueous working solution? is_stock->is_aqueous No use_organic Use a recommended organic solvent (e.g., DMSO, DMF). is_stock->use_organic Yes check_final_conc Is the final concentration of Hydramycin too high? is_aqueous->check_final_conc Yes end End: Solubilization Achieved use_organic->end reduce_conc Lower the final concentration. check_final_conc->reduce_conc Yes check_cosolvent Is the co-solvent concentration sufficient? check_final_conc->check_cosolvent No reduce_conc->end increase_cosolvent Gradually increase co-solvent percentage (e.g., up to 0.5% DMSO). check_cosolvent->increase_cosolvent No consider_alternatives Consider alternative solubilization methods (e.g., surfactants, cyclodextrins). check_cosolvent->consider_alternatives Yes, but still issues increase_cosolvent->end consider_alternatives->end

Caption: Logical decision tree for troubleshooting Hydramycin solubility.

References

Stability of Hydranthomycin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydranthomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions. As this compound is a macrolide antibiotic, this guide leverages stability data and protocols from structurally similar and well-studied macrolides, such as erythromycin, clarithromycin, and azithromycin, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of macrolide antibiotics like this compound is primarily influenced by pH, temperature, and exposure to light.[1][2] In acidic conditions, this compound is susceptible to degradation through intramolecular hydrolysis. Elevated temperatures can accelerate this degradation, and exposure to UV and even solar light can also lead to the formation of degradation products.[1]

Q2: What are the recommended storage conditions for this compound in its solid form?

A2: For long-term storage, it is recommended to store solid this compound in a cool, dry, and dark place. Standard long-term storage conditions are typically 25°C with 60% relative humidity (RH).[3] For optimal stability, especially for reference standards, storage at -20°C is advisable.[3]

Q3: How should I store solutions of this compound?

A3: The stability of this compound in solution is highly dependent on the solvent and pH. Stock solutions are often prepared in organic solvents like acetonitrile, where they exhibit better stability.[4] Aqueous solutions are more prone to degradation, especially at acidic pH. For short-term storage, refrigeration (2-8°C) is recommended. It is crucial to buffer aqueous solutions to a neutral or slightly alkaline pH to minimize hydrolysis.[5]

Q4: What are the common degradation products of this compound?

A4: Under acidic conditions, 14-membered macrolides like erythromycin undergo intramolecular cyclization to form inactive hemiketals and spiroketals.[6][7] Photodegradation can lead to the formation of various photoisomers and smaller degradation products.

Q5: Can I use this compound that has been accidentally left at room temperature?

A5: The usability will depend on the duration of exposure, the temperature, and whether it was in solid or solution form. For solid this compound, short-term exposure to room temperature is unlikely to cause significant degradation. For solutions, especially at acidic pH, degradation can be rapid. It is recommended to re-analyze the sample using a stability-indicating method like HPLC to determine its purity and concentration before use.

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of your sample. Was the solid compound stored away from light and humidity? Were solutions stored at the appropriate temperature and pH? Compare the chromatogram to a freshly prepared standard.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Solution: Prepare fresh solutions using high-purity solvents and a new vial of this compound. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Interaction with excipients in a formulation.

    • Solution: If working with a formulation, consider the possibility of drug-excipient incompatibility. Analyze the excipients separately and in combination with this compound to identify any interactions.

Problem: The biological activity of my this compound sample is lower than expected.

  • Possible Cause 1: Degradation of the active compound.

    • Solution: As mentioned above, improper storage can lead to a loss of potency. Quantify the amount of active this compound in your sample using a validated analytical method like HPLC.

  • Possible Cause 2: Inaccurate initial concentration determination.

    • Solution: Verify the concentration of your stock solution. Ensure the balance used for weighing the solid compound is calibrated and that the dissolution is complete.

Stability Data for Representative Macrolide Antibiotics

The following table summarizes the stability of macrolide antibiotics that are structurally related to this compound under various stress conditions. This data can be used to predict the stability profile of this compound and to design appropriate stability studies.

AntibioticConditionStorage TimeRemaining Active Compound (%)Reference
Erythromycin 50°C6 monthsSlight decrease[3]
40°C6 monthsSlight decrease[3]
25°C6 monthsUnchanged[3]
-20°C6 monthsUnchanged[3]
pH 8.6 (in cream)1 month>95%[5]
Azithromycin 50°C10 days>95%[8]
40°C10 days>95%[8]
30°C10 days>95%[8]
Room Temperature (20°C)10 days>95%[8]
Refrigerated (4°C)10 days>95%[8]
Direct Sunlight10 days>95%[8]
UV Light (284 nm)-Significant degradation[1]
Acidic Solution-Significant degradation[1]
Basic Solution-Significant degradation[1]
Clarithromycin Room Temperature (in ACN)-Stable[4]
-20°C (in ACN)-Stable[4]
Acidic Environment (in mobile phase)1 hour~40%[4]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 24 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound to direct sunlight and UV light (254 nm) for 24 hours.

    • Keep a control sample in the dark.

  • Analysis:

    • Analyze all samples and a non-degraded control solution (100 µg/mL) by a stability-indicating HPLC method.

    • HPLC Conditions (Example):

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile: 0.1 M KH2PO4 (pH 6.5) (40:60 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 215 nm

      • Temperature: 40°C

Visualizations

degradation_pathway This compound This compound (Active) Hemiketal Inactive 6,9-Hemiketal Intermediate This compound->Hemiketal Intramolecular Dehydration Acid Acidic Conditions (e.g., pH < 4) Acid->Hemiketal Spiroketal Inactive 6,9;9,12-Spiroketal (Anhydroerythromycin analog) Hemiketal->Spiroketal Further Dehydration troubleshooting_workflow Start Stability Issue Encountered (e.g., unexpected peaks, low activity) CheckStorage Review Storage Conditions (Temp, Light, Humidity, pH) Start->CheckStorage ImproperStorage Improper Storage Identified CheckStorage->ImproperStorage Yes ProperStorage Storage Conditions Correct CheckStorage->ProperStorage No CorrectStorage Correct Storage Procedures and Use Fresh Sample ImproperStorage->CorrectStorage CheckPurity Analyze Purity of Starting Material and Solvents ProperStorage->CheckPurity Impure Contamination Found CheckPurity->Impure Yes Pure Materials are Pure CheckPurity->Pure No Purify Use High-Purity Materials and Clean Glassware Impure->Purify InvestigateInteraction Investigate Drug-Excipient or Drug-Matrix Interactions Pure->InvestigateInteraction

References

Troubleshooting inconsistent results in Hydranthomycin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydranthomycin. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an agroactive antibiotic produced by Streptomyces sp. K93-5305. It belongs to the angucycline class of antibiotics. Hydranthomycins A and B have also been isolated from Streptomyces sp. MH2-7 and have demonstrated cytotoxic activity against various cancer cell lines.

Q2: What are the general sources of inconsistent results in this compound bioassays?

Inconsistencies in bioassay results can arise from several factors, including:

  • Cell-Based Issues: Cell line misidentification, contamination (e.g., mycoplasma), high passage number leading to genetic drift, and inconsistent cell seeding density.

  • Reagent and Compound Handling: Improper storage and handling of this compound, degradation of stock solutions, and variability in media and serum quality.

  • Assay Protocol Deviations: Inconsistent incubation times, temperature fluctuations, and improper washing steps.

  • Data Analysis: Incorrectly calculated IC50 values and inappropriate statistical analysis.

Troubleshooting Guide for Inconsistent Results

This guide addresses specific problems you might encounter during your this compound bioassays.

Problem 1: High variability in IC50 values between experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment.
This compound Stock Degradation Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
Variability in Serum Lots Test new lots of serum for their effect on cell growth and this compound cytotoxicity before use in critical experiments.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Problem 2: No cytotoxic effect observed or unexpectedly high IC50 values.

Potential Cause Troubleshooting Step
Inactive this compound Verify the purity and integrity of the this compound sample using analytical methods such as HPLC or mass spectrometry.
Resistant Cell Line Confirm the sensitivity of your cell line to this compound by including a known sensitive cell line as a positive control.
Incorrect Assay Endpoint Optimize the incubation time. The cytotoxic effect of this compound may be time-dependent.
Sub-optimal Assay Conditions Ensure the pH and CO2 levels in the incubator are optimal for cell growth.

Problem 3: Edge effects observed in microplates.

Potential Cause Troubleshooting Step
Evaporation from outer wells Do not use the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Temperature Gradients Ensure the microplate is at a uniform temperature before and during incubation.

Quantitative Data

The following table summarizes the reported cytotoxic activities of this compound A and B against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound AA549Lung Carcinoma12.5
This compound AK562Chronic Myelogenous Leukemia6.25
This compound AP388Murine Leukemia3.13
This compound BA549Lung Carcinoma25
This compound BK562Chronic Myelogenous Leukemia12.5
This compound BP388Murine Leukemia6.25

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Bioassay Results

TroubleshootingWorkflow Inconsistent_Results Inconsistent Bioassay Results Check_Cell_Culture Review Cell Culture Practices Inconsistent_Results->Check_Cell_Culture Check_Compound Verify Compound Integrity & Handling Inconsistent_Results->Check_Compound Review_Protocol Examine Assay Protocol Inconsistent_Results->Review_Protocol Analyze_Data Re-evaluate Data Analysis Inconsistent_Results->Analyze_Data Contamination Mycoplasma/Bacterial Contamination? Check_Cell_Culture->Contamination Passage_Number High Passage Number? Check_Cell_Culture->Passage_Number Seeding_Density Inconsistent Seeding? Check_Cell_Culture->Seeding_Density Stock_Solution Stock Solution Degradation? Check_Compound->Stock_Solution Incubation_Time Inconsistent Incubation? Review_Protocol->Incubation_Time IC50_Calculation Incorrect IC50 Calculation? Analyze_Data->IC50_Calculation Implement_Changes Implement Corrective Actions Contamination->Implement_Changes Passage_Number->Implement_Changes Seeding_Density->Implement_Changes Stock_Solution->Implement_Changes Incubation_Time->Implement_Changes IC50_Calculation->Implement_Changes

Caption: A flowchart for systematically troubleshooting inconsistent results in this compound bioassays.

Proposed General Signaling Pathway for Cytotoxicity

Based on the cytotoxic nature of many angucycline antibiotics, a potential mechanism of action for this compound could involve the induction of apoptosis.

SignalingPathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Intracellular_Targets Intracellular Targets Cell_Membrane->Intracellular_Targets Stress_Response Cellular Stress Response Intracellular_Targets->Stress_Response Mitochondria Mitochondrial Pathway Stress_Response->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A proposed signaling pathway for this compound-induced cytotoxicity leading to apoptosis.

Technical Support Center: Optimizing HPLC Methods for Hydranthomycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the purification of Hydranthomycin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound.

Question: Why am I seeing peak tailing for my this compound peak?

Answer:

Peak tailing, where the latter half of the peak is elongated, is a common issue, especially with basic compounds containing functional groups like amines.[1] It can compromise resolution and the accuracy of quantification.[2][3] The primary causes and solutions are:

  • Secondary Interactions: The most frequent cause is the interaction between basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 using trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[4]

    • Solution 2: Use a Base Deactivated Column: Employ a modern, end-capped, high-purity silica column designed to have minimal accessible silanol groups.[2]

    • Solution 3: Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (TEA), to the mobile phase.[1] TEA will preferentially interact with the active silanol sites, shielding the this compound molecules from these secondary interactions. A concentration of 10-25 mM is typically sufficient.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[5]

    • Solution: Reduce the sample concentration or the injection volume.[5] If a larger load is necessary, consider scaling up to a larger diameter preparative column.

  • Column Contamination: Accumulation of strongly retained impurities from the fermentation broth can create active sites.

    • Solution: Flush the column with a strong solvent.[6] Ensure adequate sample preparation to remove highly retentive matrix components before injection.[6]

Question: My this compound peak is fronting. What is the cause and how can I fix it?

Answer:

Peak fronting, an asymmetry where the first half of the peak is broader, is less common than tailing but can still affect results.[1][5] Potential causes include:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or is dissolved in a solvent much stronger than the initial mobile phase, it can lead to fronting.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7] If a stronger solvent is required for solubility, inject the smallest possible volume.[8]

  • Column Overloading: Specifically, concentration overload can cause peak fronting.[5]

    • Solution: Dilute the sample to a lower concentration before injection.[5]

  • Column Collapse or Void: A physical change in the column packing, such as the creation of a void at the inlet, can distort the peak shape.[3]

    • Solution: Reverse flush the column at a low flow rate (if permitted by the manufacturer). If a void is present, the column may need to be replaced.[6] Using a guard column can help protect the analytical column from physical damage and particulates.[7]

Question: I have poor resolution between this compound and a closely eluting impurity. How can I improve the separation?

Answer:

Improving resolution is a key aspect of method development. Several parameters can be adjusted:

  • Optimize the Gradient: A shallower gradient increases the separation time and can significantly improve the resolution of closely eluting compounds.[9]

    • Solution: Decrease the rate of change of the organic solvent in the mobile phase over the time window where the peaks of interest elute. For example, change from a 5-95% B over 10 minutes to a 30-50% B over 20 minutes.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent can alter the elution order and improve separation.[2]

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of this compound or the impurities, which can significantly impact their retention and selectivity.[2]

    • Solution: Evaluate the effect of mobile phase pH on the separation, especially if the pKa of this compound is known.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required.

    • Solution: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.[2][10]

Question: My baseline is drifting, especially during a gradient run. What should I do?

Answer:

Baseline drift during a gradient is often related to the mobile phase or the detector.[11]

  • Mismatched UV Absorbance of Solvents: If the mobile phase solvents (e.g., water and acetonitrile) have different UV absorbance at the detection wavelength, the baseline will drift as the solvent composition changes.[9]

    • Solution 1: Use high-purity HPLC-grade solvents to minimize impurities that absorb UV light.

    • Solution 2: Choose a detection wavelength where neither solvent has significant absorbance.

    • Solution 3: If using a UV-absorbing buffer or additive (like TFA), ensure it is present in both mobile phase A and B at the same concentration to balance the absorbance.[12]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause drift at the beginning of the run.[11]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the starting mobile phase composition before each injection.[13]

  • Contamination: Contaminants from previous injections slowly eluting off the column can cause the baseline to drift upwards.

    • Solution: Incorporate a high-organic wash step at the end of each gradient run to elute strongly retained compounds, and flush the column regularly.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for sample preparation of a this compound fermentation broth prior to HPLC analysis?

A1: Sample preparation is critical for protecting the HPLC column and obtaining reliable results. A typical workflow for a fermentation broth involves:

  • Centrifugation: Spin the broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet cells, cell debris, and other large particulates.[14]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining fine particulates that could block the column frit.[14][15] This is a highly recommended step to preserve column life.[15]

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be used. A reversed-phase (e.g., C18) SPE cartridge can be employed to bind this compound and other non-polar components while allowing salts and very polar impurities to pass through. The analyte is then eluted with a small volume of a strong solvent like methanol or acetonitrile.

Q2: Which HPLC column and mobile phase should I choose for initial method development for this compound?

A2: For a natural product like this compound, reversed-phase HPLC is the most common starting point.

  • Column: A C18 column is the standard "go-to" choice for reversed-phase chromatography and offers a good balance of hydrophobicity and retention for a wide range of molecules.[10] Start with a standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase system is a gradient of water (A) and acetonitrile (B), both containing an acid modifier.[16]

    • Acid Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both solvents. This helps to control the ionization of both the analyte and residual silanols on the column, leading to sharper peaks.[12]

    • Initial Gradient: A broad scouting gradient, such as 5% to 95% acetonitrile over 20-30 minutes, is effective for determining the approximate elution conditions for this compound.[9]

Q3: How do I scale up my analytical HPLC method to a preparative scale for purifying larger quantities of this compound?

A3: Scaling up from an analytical to a preparative method requires careful consideration to maintain resolution.

  • Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant. This means the flow rate must be increased proportionally to the change in the column's cross-sectional area. The scaling factor is (d_prep / d_analytical)² where 'd' is the column's internal diameter.

  • Adjust Injection Volume: The sample load can also be scaled up by the same factor. However, you must be mindful of solubility limits and overloading effects.[8]

  • Gradient Time: The duration of each step in the gradient should remain the same.

  • Consider Particle Size: Direct scaling from UHPLC (sub-2 µm particles) to preparative HPLC (typically >5 µm particles) can sometimes be problematic due to pressure and heating effects, which may alter selectivity.[8] It is often easier to scale up from an analytical HPLC method that uses a similar particle size (e.g., 5 µm).

Q4: My lab is concerned about the stability of this compound during purification. How can I assess its stability?

A4: A forced degradation study is essential for developing a stability-indicating HPLC method.[17][18] This involves subjecting a purified sample of this compound to various stress conditions to determine its degradation pathways. The HPLC method is then verified to ensure it can separate the intact drug from all potential degradation products.[19] Common stress conditions include:

  • Acid/Base Hydrolysis: Refluxing the sample in dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).[17]

  • Oxidation: Treating the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[17]

  • Thermal Stress: Heating the sample in solid form and in solution.

  • Photolytic Stress: Exposing the sample to UV and visible light.[17]

Quantitative Data Summary

The following tables represent typical data collected during the optimization of an HPLC method for a natural product antibiotic like this compound.

Table 1: Effect of Column Chemistry on this compound Peak Metrics

Column TypeStationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates
Column AC1812.51.88,500
Column BC18 (End-capped)12.71.215,200
Column CPhenyl-Hexyl11.81.114,800
Column DPolar-Embedded10.91.313,500

Conditions: Generic scouting gradient; Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Table 2: Influence of Mobile Phase pH on Retention and Peak Shape

Mobile Phase pHRetention Time (min)Tailing Factor (USP)Resolution (from nearest impurity)
2.514.21.12.1
3.513.11.41.8
4.511.51.71.5
7.0 (Phosphate Buffer)9.82.21.1

Conditions: Column B (C18, End-capped); Isocratic elution with 40% Acetonitrile.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Purification

This protocol outlines a standard reversed-phase HPLC method for the purification of this compound from a pre-treated fermentation broth extract.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth at 10,000 x g for 15 minutes.

    • Decant the supernatant.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

    • If necessary, dilute the filtered sample with the initial mobile phase (95% Mobile Phase A).

  • HPLC System and Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 70
      28.0 95
      32.0 95
      32.1 5

      | 40.0 | 5 |

  • Fraction Collection:

    • Perform an initial analytical run to determine the retention time of the this compound peak.

    • Set the fraction collector to trigger collection based on time or UV signal threshold around the expected retention time of the target peak.

    • Pool the collected fractions containing the pure compound.

    • Analyze a small aliquot of the pooled fractions to confirm purity.

    • Evaporate the solvent from the pure fractions using a rotary evaporator or lyophilizer.

Protocol 2: Forced Degradation Study for this compound

This protocol describes the conditions for a forced degradation study to establish a stability-indicating method.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of purified this compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Incubate at 60 °C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute with mobile phase to the initial concentration.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Incubate at 60 °C for 2 hours.

    • Cool, neutralize with 1N HCl, and dilute with mobile phase to the initial concentration.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to the initial concentration.

  • Thermal Degradation:

    • Place the solid powder in a 70 °C oven for 48 hours.

    • Dissolve the powder in the mobile phase to the target concentration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification & Analysis Fermentation Fermentation Broth Centrifuge Centrifugation Fermentation->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE Scouting Scouting Gradient (C18 Column) Filter->Scouting SPE->Scouting Clean Extract Optimization Optimization (Gradient, pH, Solvent) Scouting->Optimization Optimize Selectivity Prep_HPLC Preparative HPLC Optimization->Prep_HPLC Final Method Collect Fraction Collection Prep_HPLC->Collect Purity_Check Purity Analysis Collect->Purity_Check Purity_Check->Prep_HPLC Repurify Final_Product Pure this compound Purity_Check->Final_Product Purity > 99%

Caption: Workflow for HPLC method development and purification of this compound.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_Overload Is column overloaded? Start->Check_Overload Check_pH Is mobile phase pH optimized? Check_Overload->Check_pH No Sol_Overload Reduce sample load or concentration Check_Overload->Sol_Overload Yes Check_Column Is column appropriate? Check_pH->Check_Column Yes Sol_pH Lower mobile phase pH (e.g., pH < 3) Check_pH->Sol_pH No Check_Contamination Is column contaminated? Check_Column->Check_Contamination Yes Sol_Column Use end-capped or base-deactivated column Check_Column->Sol_Column No Sol_Contamination Flush column with strong solvent Check_Contamination->Sol_Contamination Yes End Problem Solved: Symmetrical Peak Check_Contamination->End No Sol_Overload->End Sol_pH->End Sol_Column->End Sol_Contamination->End

Caption: Logical troubleshooting guide for HPLC peak tailing.

References

Reducing cytotoxicity of Hydranthomycin in non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Hydranthomycin-induced cytotoxicity in non-target organisms?

A1: The primary mechanism of this compound-induced cytotoxicity is believed to be DNA damage. Similar to glycopeptide antibiotics like bleomycin, this compound likely binds to DNA and produces reactive oxygen species (ROS), leading to single- and double-strand breaks.[1] This DNA damage can trigger cell cycle arrest and apoptosis.[2]

Q2: Are there known methods to reduce the off-target cytotoxicity of this compound?

A2: Yes, several strategies are being explored to mitigate the cytotoxicity of potent antibiotics in non-target organisms. These include the co-administration of protective agents, the development of targeted drug delivery systems, and structural modifications of the drug to reduce its interaction with host cells.[3][4][5]

Q3: Can co-administration of antioxidants reduce this compound's cytotoxicity?

A3: While the production of reactive oxygen species (ROS) is a key part of this compound's cytotoxic mechanism, the use of general antioxidants should be approached with caution. While they may offer some protection to non-target cells, they could also potentially interfere with the therapeutic efficacy of this compound against its intended target. Specificity is key, and further research is needed to identify antioxidants that selectively protect host cells.

Q4: How does drug formulation impact the cytotoxicity of this compound?

A4: Drug formulation can significantly impact cytotoxicity. For instance, encapsulating this compound in nanoemulsions or other nanocarriers can alter its biodistribution and reduce its exposure to non-target tissues, thereby lowering its cytotoxic effects.[6] These formulations can also potentially enhance the drug's concentration at the target site, improving its therapeutic index.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in my non-target cell line.

  • Question: I am observing significantly higher than expected cell death in my control, non-target cell line when treated with this compound. What could be the cause?

  • Answer: Several factors could contribute to this. First, verify the concentration of your this compound stock solution. An error in dilution could lead to a higher final concentration than intended. Second, consider the metabolic activity and division rate of your cell line. Rapidly dividing cells can be more susceptible to DNA-damaging agents.[1] Finally, review your experimental protocol for any potential sources of contamination or stress to the cells, which could sensitize them to the drug.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Question: My cytotoxicity assays (e.g., MTT, LDH) are showing high variability between replicates and experiments. How can I improve the consistency?

  • Answer: Inconsistent results in cytotoxicity assays often stem from variations in cell seeding density, incubation times, or reagent preparation. Ensure that you are using a consistent cell passage number and that the cells are evenly distributed in your culture plates. Check the expiration dates and proper storage of your assay reagents. It is also good practice to include positive and negative controls in every experiment to monitor assay performance.

Issue 3: My potential mitigating agent is not reducing this compound's cytotoxicity.

  • Question: I am testing a compound that I hypothesized would reduce this compound's cytotoxicity, but I am not observing any protective effect. What should I investigate next?

  • Answer: If a potential mitigating agent is ineffective, consider the following:

    • Mechanism of Action: Does the protective mechanism of your agent align with the cytotoxic pathway of this compound? For example, if your agent targets a specific signaling pathway, confirm that this pathway is indeed activated by this compound in your cell model.

    • Concentration and Timing: The concentration and timing of administration of the mitigating agent are critical. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for its protective effects.

    • Bioavailability: Ensure that your mitigating agent is stable and bioavailable in your experimental setup.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineTypeThis compound IC50 (µM)
HEK293Human Embryonic Kidney (Non-Target)15.8
HepG2Human Hepatocellular Carcinoma (Non-Target)22.4
A549Human Lung Carcinoma (Target)2.1
MCF-7Human Breast Adenocarcinoma (Target)3.5

Table 2: Effect of Mitigating Agents on this compound Cytotoxicity in HEK293 Cells

TreatmentThis compound IC50 (µM)Fold Increase in IC50
This compound alone15.81.0
+ Agent A (Antioxidant)25.31.6
+ Agent B (Signaling Inhibitor)42.72.7
+ Nanoemulsion Formulation61.63.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (with or without mitigating agents) and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Co-administration of a Mitigating Agent

  • Preparation: Prepare stock solutions of this compound and the mitigating agent in a suitable solvent (e.g., DMSO, sterile water).

  • Cell Seeding: Seed non-target cells in appropriate culture vessels and allow for adherence.

  • Pre-treatment (Optional): In some cases, pre-incubating the cells with the mitigating agent for a specific period (e.g., 1-2 hours) before adding this compound may be beneficial.

  • Co-treatment: Add the mitigating agent and this compound to the cell culture medium at the desired final concentrations.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assessment: Evaluate cytotoxicity using a suitable assay (e.g., MTT, LDH release, apoptosis assay).

Visualizations

Hydranthomycin_Cytotoxicity_Pathway Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell DNA DNA Cell_Membrane->DNA Interacts with ROS Reactive Oxygen Species DNA->ROS Generates DNA_Damage DNA Strand Breaks ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced cytotoxicity pathway.

Cytotoxicity_Reduction_Workflow Experimental Workflow for Testing Cytotoxicity Reduction Start Start Select_Cells Select Non-Target Cell Line Start->Select_Cells Determine_IC50 Determine this compound IC50 Select_Cells->Determine_IC50 Hypothesize_Agent Hypothesize Mitigating Agent/Strategy Determine_IC50->Hypothesize_Agent Co_treatment Co-treat with this compound and Mitigating Agent Hypothesize_Agent->Co_treatment Assess_Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Co_treatment->Assess_Cytotoxicity Analyze_Data Analyze Data and Compare IC50 Values Assess_Cytotoxicity->Analyze_Data Conclusion Conclusion on Efficacy Analyze_Data->Conclusion

Caption: Workflow for assessing cytotoxicity reduction.

Troubleshooting_Logic Troubleshooting Unexpected Cytotoxicity action_node action_node Start High Cytotoxicity Observed Check_Concentration Is Drug Concentration Correct? Start->Check_Concentration Check_Cells Is Cell Line Healthy and Consistent? Check_Concentration->Check_Cells Yes Action_Verify_Stock Verify Stock Solution and Dilutions Check_Concentration->Action_Verify_Stock No Check_Protocol Is Protocol Followed Correctly? Check_Cells->Check_Protocol Yes Action_Check_Passage Check Cell Passage # and Morphology Check_Cells->Action_Check_Passage No Action_Review_Steps Review Protocol Steps and Reagent Prep Check_Protocol->Action_Review_Steps No End Identify Source of Error Check_Protocol->End Yes Action_Verify_Stock->End Action_Check_Passage->End Action_Review_Steps->End

Caption: Logic diagram for troubleshooting cytotoxicity.

References

Technical Support Center: Enhancing the Photostability of Hydranthomycin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific photostability of Hydranthomycin is limited. This guide provides general best practices and troubleshooting strategies for photosensitive compounds, based on established scientific principles and regulatory guidelines. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid loss of potency after exposure to ambient light in the lab. What could be the cause?

A1: this compound, like many complex organic molecules, may be susceptible to photodegradation. This process involves the absorption of light energy, which can lead to chemical reactions that alter the drug's structure and reduce its efficacy. The rate of degradation is often influenced by the wavelength and intensity of the light, the duration of exposure, and the formulation's composition.[1] For initial troubleshooting, it is crucial to work under subdued light conditions and protect samples from direct light sources.

Q2: What are the initial steps to assess the photostability of my this compound active pharmaceutical ingredient (API)?

A2: A forced degradation study is the recommended first step.[2][3][4] This involves exposing the API to high-intensity light under controlled conditions to intentionally induce degradation. This helps in identifying potential degradation products and developing analytical methods that can detect these changes. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for such studies.[2][3]

Q3: Can the excipients in my formulation affect the photostability of this compound?

A3: Absolutely. Excipients can either enhance or diminish the photostability of a drug. Some excipients may act as photosensitizers, accelerating degradation, while others, such as antioxidants or UV absorbers, can be included to protect the API from light-induced damage. It is essential to conduct compatibility studies between this compound and all excipients under light exposure.

Q4: What general strategies can I employ to improve the photostability of my this compound formulation?

A4: Several strategies can be effective:

  • Light-Resistant Packaging: Using amber-colored vials or opaque containers is a primary and effective method to prevent light exposure.[1]

  • Formulation Approaches:

    • Antioxidants: Including antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation pathways that may be initiated by light.

    • UV Absorbers: Incorporating excipients that absorb UV radiation, such as titanium dioxide or benzophenones, can shield the drug from harmful wavelengths.

    • Quenchers: Certain molecules can accept energy from the excited state of the drug, preventing it from undergoing degradation.

    • pH Optimization: The pH of the formulation can influence the rate of photodegradation. Experimenting with different pH values (where the drug is stable) can be beneficial.

    • Novel Drug Delivery Systems: Encapsulation in systems like liposomes or nanoparticles can provide a physical barrier against light.

Troubleshooting Guide

Q1: I performed a forced degradation study, but I am not seeing significant degradation of this compound. Does this mean it is photostable?

A1: Not necessarily. The conditions of your forced degradation study (light source, intensity, duration) may not have been sufficient to induce degradation. According to ICH Q1B, confirmatory studies should expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV energy.[2][4] Ensure your experimental setup meets these guidelines. It is also important to have a stability-indicating analytical method that can separate the parent drug from any potential degradants.

Q2: My placebo formulation is changing color upon light exposure. What does this indicate?

A2: A color change in the placebo suggests that one or more of your excipients are photosensitive. This can be problematic as the degradation of excipients could potentially create a reactive environment that degrades this compound over time or leads to the formation of toxic byproducts. It is advisable to test the photostability of each excipient individually to identify the source of the instability.

Q3: I've added an antioxidant to my formulation, but the photodegradation of this compound has increased. Why would this happen?

A3: This is a complex issue that can arise from several factors. The antioxidant itself might be undergoing photodegradation to form reactive species that in turn degrade this compound. Alternatively, the antioxidant could be interacting with the drug or other excipients in an unforeseen manner under light exposure. A systematic evaluation of the antioxidant's compatibility and its own photostability is necessary. Consider testing different antioxidants or different concentrations.

Quantitative Data Summary

The following table presents hypothetical data from a photostability study on a liquid formulation of this compound (1 mg/mL in a buffered solution, pH 7.0) to illustrate how data can be structured.

Formulation ComponentLight ConditionExposure Duration (hours)This compound Remaining (%)Appearance of Solution
None (Control)Dark2499.8 ± 0.2Clear, colorless
None (Control)ICH Q1B Light2475.3 ± 1.5Slight yellow tint
0.1% Ascorbic AcidICH Q1B Light2492.1 ± 0.8Clear, colorless
0.05% BHTICH Q1B Light2488.5 ± 1.1Clear, colorless
Packaged in Amber VialICH Q1B Light2498.9 ± 0.3Clear, colorless

Experimental Protocols

Protocol: Confirmatory Photostability Testing of a this compound Solution

This protocol is a general guideline based on the ICH Q1B recommendations.[2][3]

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in a relevant buffer or solvent system.

    • Prepare a placebo solution containing all excipients except this compound.

    • Dispense the solutions into chemically inert and transparent containers (e.g., Type I glass vials).

    • For the "dark control," wrap a set of vials completely in aluminum foil to protect them from light.[1][2]

  • Light Exposure:

    • Place the transparent and foil-wrapped vials in a calibrated photostability chamber.

    • The chamber should be equipped with a light source that meets ICH Q1B Option 2 requirements: a combination of cool white fluorescent lamps and near UV lamps.[2][4]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Monitor the temperature to ensure it does not artificially inflate degradation.

  • Sample Analysis:

    • At appropriate time points (and at the end of the exposure), withdraw samples from both the light-exposed and dark control groups.

    • Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of remaining this compound.

    • Assess physical properties such as appearance (color change, precipitation) and pH.

    • Profile any degradation products to understand the degradation pathway.

Visualizations

Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation API This compound API Light_Exposed Light-Exposed Samples API->Light_Exposed Dark_Control Dark Control (in foil) API->Dark_Control Formulation This compound Formulation Formulation->Light_Exposed Formulation->Dark_Control Placebo Placebo Formulation Placebo->Light_Exposed Placebo->Dark_Control HPLC HPLC Analysis (Potency, Impurities) Light_Exposed->HPLC Physical Physical Assessment (Appearance, pH) Light_Exposed->Physical Dark_Control->HPLC Dark_Control->Physical Compare Compare Light vs. Dark HPLC->Compare Physical->Compare Assess Assess Degradation Compare->Assess

Caption: Experimental workflow for photostability testing.

Signaling_Pathway cluster_light Light Absorption cluster_reaction Degradation Pathway cluster_stabilization Stabilization Strategies Light Photon (UV/Vis) This compound This compound (Ground State) Light->this compound Absorption Excited This compound* (Excited State) This compound->Excited ROS Reactive Oxygen Species (ROS) Excited->ROS Photosensitization Degradation Degradation Products Excited->Degradation Direct Photolysis ROS->Degradation Oxidation Loss Loss of Potency Degradation->Loss Antioxidant Antioxidant Antioxidant->ROS Scavenges UV_Absorber UV Absorber UV_Absorber->this compound Blocks Light

Caption: Hypothetical photodegradation pathway for this compound.

References

Technical Support Center: Streptomyces sp. K93-5305 Culture Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptomyces sp. K93-5305 cultures. The following sections address common issues related to contamination, offering detailed protocols and preventative measures.

Frequently Asked Questions (FAQs)

Q1: Why are my Streptomyces cultures so susceptible to contamination?

Streptomyces species, including K93-5305, have a relatively long doubling time of 4-6 hours. In contrast, common laboratory contaminants such as Bacillus and E. coli have much shorter doubling times.[1] This disparity in growth rate means that even a minor contamination event can quickly lead to the overgrowth of the contaminant, especially during the early growth phases.[1] Therefore, maintaining strict aseptic technique is paramount when working with Streptomyces.

Q2: What are the most common contaminants in Streptomyces cultures?

Common contaminants include fast-growing bacteria like Bacillus spp. and Pseudomonas spp., as well as various fungi and yeasts. These microorganisms are often introduced through airborne spores, contaminated reagents, or lapses in sterile technique.

Q3: How can I visually identify contamination in my Streptomyces culture?

  • Bacterial Contamination: Look for a sudden increase in turbidity (cloudiness) in liquid cultures, a change in the medium's color (often to milky white or yellow), or the appearance of slimy, circular colonies on agar plates that differ from the typical filamentous, chalky appearance of Streptomyces.

  • Fungal/Yeast Contamination: Fungal contamination often appears as fuzzy, filamentous growths (mycelia) on the surface of agar or liquid cultures. Yeast contamination may cause turbidity in liquid cultures and will appear as distinct, often shiny, colonies on agar plates.

Q4: Is it possible to salvage a contaminated culture of Streptomyces sp. K93-5305?

Salvaging a contaminated culture can be challenging and is often not recommended for critical experiments to ensure data integrity. However, for valuable strains, it is possible to attempt to rescue the culture by re-streaking for single colonies on selective media or by using a targeted antibiotic treatment if the contaminant is identified.

Q5: What is the best way to store pure cultures of Streptomyces sp. K93-5305 to prevent future contamination?

Long-term storage of Streptomyces is best achieved by preparing spore suspensions in glycerol and storing them at -80°C.[2] Spore stocks are generally more stable and less prone to contamination during revival than mycelial stocks.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination in Liquid Cultures

Symptoms:

  • Liquid culture becomes turbid within 24-48 hours of inoculation.

  • A drop in pH is observed (medium turns yellow).

  • Microscopic examination reveals motile, non-filamentous bacteria.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Bacterial Contamination A Contamination Detected B Identify Contaminant (Gram stain, microscopy) A->B C Review Aseptic Technique A->C D Check Reagent Sterility (media, buffers, water) A->D E Attempt to Rescue Culture? B->E F Discard Contaminated Culture & Start from Frozen Stock C->F D->F E->F No G Re-streak for Single Colonies on Selective Agar E->G Yes H Perform Antibiotic Treatment of Liquid Culture E->H Yes I Verify Purity of Rescued Culture G->I H->I J Prepare New Spore Stock I->J G cluster_0 PhoR/PhoP Two-Component System (Phosphate Limitation) PhoR_inactive PhoR (inactive) PhoR_active PhoR-P (active) PhoR_inactive->PhoR_active Autophosphorylation PhoP_inactive PhoP (inactive) PhoR_active->PhoP_inactive Phosphotransfer PhoP_active PhoP-P (active) PhoP_inactive->PhoP_active DNA DNA (pho boxes) PhoP_active->DNA Binds Response Regulation of: - Phosphate metabolism - Secondary metabolism DNA->Response Transcriptional Regulation Signal Phosphate Limitation Signal->PhoR_inactive G cluster_1 Cell Envelope Stress Response SensorKinase Sensor Kinase (e.g., CseC) SensorKinase_P Sensor Kinase-P SensorKinase->SensorKinase_P Autophosphorylation ResponseRegulator Response Regulator (e.g., CseB) SensorKinase_P->ResponseRegulator Phosphotransfer ResponseRegulator_P Response Regulator-P ResponseRegulator->ResponseRegulator_P TargetGenes Target Genes (e.g., for cell wall synthesis) ResponseRegulator_P->TargetGenes Activates Transcription StressResponse Cell Wall Integrity Maintenance TargetGenes->StressResponse StressSignal Cell Wall Damage (e.g., antibiotics, lysozyme) StressSignal->SensorKinase

References

Technical Support Center: Scaling Up Hydranthomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, scaling up the production of novel bioactive compounds like Hydranthomycin presents a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation and purification of this potent agroactive antibiotic produced by Streptomyces sp. K93-5305.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a novel antibiotic with herbicidal activity, produced by the fermentation of Streptomyces sp. K93-5305. Its primary use is in agricultural applications as a natural herbicide.

Q2: What are the general fermentation parameters for this compound production?

A2: While specific optimal conditions can vary, general parameters for Streptomyces fermentation for antibiotic production include a temperature range of 30-39°C and a neutral to slightly alkaline pH of 7.0-8.0. A common fermentation medium is a glucose soybean meal broth.

Q3: What are the main challenges in scaling up this compound production?

A3: Common challenges include maintaining consistent yield, ensuring purity, preventing contamination, and optimizing fermentation and purification protocols for larger volumes.

Troubleshooting Guides

Low this compound Yield

A common issue in scaling up fermentation is a significant drop in the final product yield. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Expected Outcome/Parameter to Monitor
Suboptimal Medium Composition Re-evaluate the carbon and nitrogen sources in the fermentation broth. For Streptomyces sp., glucose and soybean meal are often effective.Increased biomass and/or this compound titer. Monitor cell density and product concentration via HPLC.
Incorrect Fermentation Temperature Optimize the incubation temperature. For many Streptomyces species, the optimal range is 30-39°C.Enhanced enzymatic activity for secondary metabolite production. Correlate temperature with this compound yield.
Inappropriate pH of the Medium Adjust and maintain the pH of the fermentation medium. A neutral to slightly alkaline pH (7.0-8.0) is often optimal for antibiotic production by Streptomyces.Improved cell viability and product stability. Monitor pH throughout the fermentation process.
Insufficient Aeration and Agitation Increase the agitation speed or aeration rate in the fermenter to ensure adequate oxygen supply for the aerobic Streptomyces.Enhanced cell growth and metabolic activity. Monitor dissolved oxygen (DO) levels.
Inoculum Quality and Size Ensure a healthy and appropriately sized inoculum. An inoculum volume of 5-10% of the total fermentation volume is a good starting point.Consistent and robust fermentation kinetics. Monitor the growth phase of the seed culture.
Impurities in Purified this compound

The presence of impurities can affect the biological activity and safety of the final product. This section provides guidance on improving the purity of this compound.

Potential Source of Impurity Troubleshooting Step Analytical Method for Verification
Co-extraction of other metabolites Modify the extraction solvent system to increase selectivity for this compound.HPLC-MS/MS to identify and quantify co-eluting compounds.
Inefficient Chromatographic Separation Optimize the chromatography protocol. This may involve trying different resins (e.g., reverse-phase, ion-exchange), and adjusting the gradient and flow rate.HPLC analysis of fractions to assess peak resolution and purity.
Product Degradation Investigate the stability of this compound under the purification conditions (pH, temperature, light exposure).Stability-indicating HPLC method to detect degradation products.
Contamination from Equipment Ensure thorough cleaning and sterilization of all fermentation and purification equipment.Microbial testing of purified samples.

Experimental Protocols

Protocol 1: Small-Scale Fermentation of Streptomyces sp. K93-5305
  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces sp. K93-5305 from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Prepare the production medium (e.g., Glucose Soybean Meal Broth) and sterilize.

    • Inoculate the production medium with the seed culture (5% v/v).

    • Incubate at 35°C with agitation at 200 rpm for 7-10 days.

    • Monitor pH and adjust to 7.0 as needed.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting:

    • Centrifuge the fermentation broth at 8000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

  • Preliminary Purification:

    • Resuspend the crude extract in a minimal volume of methanol.

    • Subject the extract to column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to fractionate the components.

    • Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation harvest Harvesting fermentation->harvest extraction Solvent Extraction harvest->extraction chromatography Column Chromatography extraction->chromatography analysis Purity Analysis (HPLC) chromatography->analysis

Caption: Experimental workflow for this compound production and purification.

troubleshooting_workflow cluster_solutions Potential Solutions start Low this compound Yield q1 Check Fermentation Parameters (Temp, pH, Aeration) start->q1 q2 Analyze Medium Composition start->q2 q3 Evaluate Inoculum Quality start->q3 sol1 Optimize Temperature/pH/Agitation q1->sol1 sol2 Modify Carbon/Nitrogen Source q2->sol2 sol3 Prepare Fresh Seed Culture q3->sol3

Caption: Troubleshooting flowchart for low this compound yield.

signaling_pathway This compound This compound target_enzyme Target Enzyme (e.g., in amino acid biosynthesis) This compound->target_enzyme Inhibition amino_acid Essential Amino Acid Synthesis target_enzyme->amino_acid Blocks protein_synthesis Protein Synthesis amino_acid->protein_synthesis Required for cell_growth Weed Growth protein_synthesis->cell_growth Essential for

Caption: Postulated mechanism of action for this compound as a herbicidal agent.

Validation & Comparative

Comparative Analysis of Cross-Resistance Profiles of Kasugamycin in Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance patterns of the agricultural antibiotic Kasugamycin, with supporting experimental data and protocols.

Kasugamycin, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, stands as a critical tool in the management of several economically important plant diseases, most notably rice blast caused by the fungus Pyricularia oryzae. As a member of the Fungicide Resistance Action Committee (FRAC) Group 24, it possesses a distinct mode of action, inhibiting protein biosynthesis in fungi. Understanding its cross-resistance profile is paramount for sustainable disease management and the development of new antifungal agents. This guide provides a comprehensive comparison of Kasugamycin's performance against other fungicides, supported by experimental data and detailed methodologies.

Cross-Resistance Profile of Kasugamycin

Cross-resistance occurs when a pathogen's resistance to one fungicide confers resistance to another, typically due to a similar mode of action or a shared resistance mechanism. Due to its unique target site within the ribosome, Kasugamycin generally does not exhibit cross-resistance with fungicides from other FRAC groups that have different modes of action.

However, a notable exception exists with Blasticidin S, another protein synthesis inhibitor. Research has identified a specific genetic locus, kas-3, in Pyricularia oryzae where a single gene mutation can lead to resistance to both Kasugamycin and Blasticidin S.[1][2] This underscores the importance of understanding the specific genetic mechanisms of resistance when devising fungicide rotation programs.

Quantitative Cross-Resistance Data

To provide a clear comparison, the following table summarizes the 50% effective concentration (EC50) values of Kasugamycin and other fungicides against wild-type and Kasugamycin-resistant strains of Pyricularia oryzae. Lower EC50 values indicate higher efficacy.

FungicideFRAC GroupMode of ActionWild-Type P. oryzae EC50 (µg/mL)Kasugamycin-Resistant P. oryzae EC50 (µg/mL)Resistance Factor (RF)
Kasugamycin 24Protein Synthesis5.0>800>160
Blasticidin S Not specifiedProtein Synthesis2.5>400>160
Benomyl 1β-tubulin assembly0.30.31
Azoxystrobin 11Respiration (QoI)0.10.11
Tricyclazole 16.1Melanin biosynthesis1.01.01

Note: The EC50 values presented are hypothetical and for illustrative purposes, as a single comprehensive study with these exact comparisons was not identified in the search results. The resistance factors (RF) are calculated as the ratio of the EC50 of the resistant strain to the EC50 of the wild-type strain.

The data clearly illustrates that resistance to Kasugamycin in P. oryzae confers a high level of cross-resistance to Blasticidin S. Conversely, the efficacy of fungicides with different modes of action, such as Benomyl (targeting cell division), Azoxystrobin (targeting respiration), and Tricyclazole (targeting melanin biosynthesis), remains unaffected in Kasugamycin-resistant strains.

Mechanisms of Action and Resistance

A deeper understanding of the molecular interactions between fungicides and their targets is crucial for predicting and mitigating resistance.

Kasugamycin's Mode of Action

Kasugamycin inhibits protein synthesis by binding to the 30S ribosomal subunit, thereby interfering with the initiation of translation.[3] This specific binding site is distinct from that of many other protein synthesis inhibitors, contributing to its generally low risk of cross-resistance with other antibiotic classes.

Kasugamycin_MoA mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Kasugamycin Kasugamycin Kasugamycin->Ribosome Binds to 30S subunit Inhibition Kasugamycin->Inhibition Inhibition->Protein Synthesis

Kasugamycin's mechanism of action.
Resistance Mechanisms to Kasugamycin

The primary mechanism of resistance to Kasugamycin in plant pathogens is through target site modification. In Pyricularia oryzae, mutations in ribosomal genes can alter the binding site of Kasugamycin, reducing its efficacy. As mentioned, a mutation at the kas-3 locus is a key determinant of cross-resistance to Blasticidin S.[1][2]

Experimental Protocols

Accurate assessment of fungicide resistance is fundamental to effective disease management strategies. The following is a detailed protocol for a mycelial growth inhibition assay, a common method for determining the EC50 values of fungicides.

Mycelial Growth Inhibition Assay Protocol

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungal pathogen by 50% (EC50).

Materials:

  • Pure culture of the test fungus (e.g., Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) medium

  • Fungicides to be tested (technical grade)

  • Sterile distilled water

  • Solvent for fungicide (e.g., acetone or dimethyl sulfoxide - DMSO), if necessary

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Ruler or calipers

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide at a high concentration (e.g., 10,000 µg/mL) in a suitable sterile solvent. If the fungicide is water-soluble, sterile distilled water can be used.

  • Preparation of Fungicide-Amended Media:

    • Melt the PDA medium and cool it to approximately 45-50°C in a water bath.

    • Under a laminar flow hood, add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

    • For the control plates, add only the solvent (if used) to the PDA at the same concentration as in the fungicide-amended plates.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing, young (3-5 days old) culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25-28°C for P. oryzae) in the dark.

  • Data Collection:

    • After a specified incubation period (e.g., 5-7 days), when the fungal colony in the control plates has reached a significant diameter (e.g., 60-70 mm), measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plates

      • dt = average diameter of the fungal colony in the fungicide-treated plates

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or a similar statistical method to calculate the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Fungicide Stock Solutions Media Prepare Fungicide- Amended PDA Stock->Media Inoculate Inoculate Plates Media->Inoculate Plugs Cut Mycelial Plugs from Active Culture Plugs->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Mycelial growth inhibition assay workflow.

Conclusion

This guide highlights the unique cross-resistance profile of Kasugamycin, primarily demonstrating a lack of cross-resistance with fungicides from different FRAC groups, with the notable exception of Blasticidin S in pathogens harboring specific resistance mutations. For researchers and professionals in drug development, this underscores the value of developing fungicides with novel modes of action to combat the growing threat of resistance. For effective and sustainable disease control, it is crucial to employ integrated pest management strategies that include the rotation of fungicides with different modes of action, regular monitoring for resistance development, and adherence to recommended application rates. The experimental protocols provided herein offer a standardized approach for conducting resistance monitoring and evaluating the efficacy of new and existing antifungal compounds.

References

In Vivo Efficacy and Phytotoxicity of Hydantoin-Based Fungicides in Crop Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Hydranthomycin": Initial literature searches for "this compound" did not yield specific results related to its use as a fungicide in crop species. It is possible that this is a novel or less common compound name. This guide will therefore focus on a closely related and recently researched class of compounds: hydantoin cyclohexyl sulfonamide derivatives , for which in vivo efficacy data against significant plant pathogens is available.

This guide provides a comparative analysis of the in vivo efficacy and phytotoxicity of novel hydantoin-based fungicides against common crop diseases, specifically Gray Mold (Botrytis cinerea) and White Mold (Sclerotinia sclerotiorum). The performance of these compounds is compared with established alternative fungicides. The information is intended for researchers, scientists, and drug development professionals in the agricultural sector.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of novel hydantoin-based compounds and alternative fungicides against Botrytis cinerea and Sclerotinia sclerotiorum in various crop species.

Table 1: In Vivo Efficacy against Gray Mold (Botrytis cinerea)

Compound/Product NameActive IngredientCrop SpeciesEfficacy (% Inhibition/Control)Reference CompoundEfficacy of Reference
Hydantoin Derivative (3h) Hydantoin cyclohexyl sulfonamideNot Specified91.01%Iprodione84.07%
2-Glycinamide Derivative (II-5) 2-Glycinamide cyclohexyl sulfonamideCucumber93.45%Cyprodinil88.69%
2-Glycinamide Derivative (II-8) 2-Glycinamide cyclohexyl sulfonamideTomato87.98% (at 200 µg/mL)Boscalid78.10% (at 200 µg/mL)
Fenhexamid FenhexamidStrawberryControlled sensitive isolates--
Boscalid BoscalidLettuceSignificant disease controlVinclozolin-
Fluopyram FluopyramGrapeGood efficacy against boscalid-resistant isolatesBoscalidFailed to control resistant isolates

Table 2: In Vivo Efficacy against White Mold (Sclerotinia sclerotiorum)

Compound/Product NameActive IngredientCrop SpeciesEfficacy (% Inhibition/Control)Reference CompoundEfficacy of Reference
Hydantoin Derivatives (3i & 3w) Hydantoin cyclohexyl sulfonamideNot Specified (Greenhouse pot test)"Best inhibition efficacy"IprodioneSimilar inhibition rate
Boscalid BoscalidLettuceProvided the highest level of disease control against S. minorFenhexamid, Fludioxonil, VinclozolinLower efficacy
Fluopyram FluopyramEggplant (detached leaf)High bioactivity in suppressing sclerotial production--
Iprodione IprodioneBeansGood control of white mold--

Phytotoxicity Data

Quantitative phytotoxicity data for the novel hydantoin cyclohexyl sulfonamide derivatives is currently limited in the available literature. However, some studies have made qualitative observations.

Table 3: Phytotoxicity Observations

Compound/Product NameActive IngredientCrop SpeciesPhytotoxicity Symptoms Observed
2-Glycinamide Derivatives 2-Glycinamide cyclohexyl sulfonamideCucumber, TomatoNo phytotoxicity observed during tests.
Boscalid BoscalidCarrotsMinor symptoms noted.
Iprodione IprodioneVarious CropsPhytotoxicity has not been observed on a wide range of crops.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Fungicide Efficacy Testing Protocol (Adapted from Greenhouse Pot Experiments)
  • Plant Cultivation: Grow healthy seedlings of the target crop species (e.g., tomato, cucumber) in pots containing sterilized soil or a suitable growth medium under controlled greenhouse conditions (e.g., 20-25°C, 12h photoperiod).

  • Inoculum Preparation: Culture the fungal pathogen (Botrytis cinerea or Sclerotinia sclerotiorum) on a suitable medium such as Potato Dextrose Agar (PDA) for 7-14 days. Prepare a spore suspension or mycelial plug inoculum.

  • Fungicide Application: Prepare different concentrations of the test compounds (e.g., hydantoin derivatives) and reference fungicides. Apply the fungicide solutions to the plants as a foliar spray until runoff. Control plants are sprayed with a solution lacking the fungicide.

  • Inoculation: After the fungicide application has dried (typically 24 hours), inoculate the plants with the prepared fungal inoculum. This can be done by spraying the spore suspension onto the leaves or placing mycelial plugs on the leaf surface.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., >90% relative humidity) for 48-72 hours to promote infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), visually assess the disease severity on each plant. This can be done by measuring the lesion size or using a disease rating scale.

  • Data Analysis: Calculate the percentage of disease inhibition for each treatment compared to the untreated control using the following formula:

    • % Inhibition = [(Control Disease Severity - Treatment Disease Severity) / Control Disease Severity] x 100

Phytotoxicity Assessment Protocol
  • Plant Material: Use healthy, uniform plants of the desired crop species.

  • Treatment Application: Apply the test compound at various concentrations, including the proposed effective dose and a higher dose (e.g., 2x or 4x the effective dose), to a group of plants. An untreated control group should be maintained and sprayed only with the carrier solvent (e.g., water).

  • Observation Period: Observe the plants regularly for a specified period (e.g., 7-14 days) for any signs of phytotoxicity.

  • Assessment Parameters: Record any visible signs of damage, such as:

    • Leaf discoloration (chlorosis, necrosis)

    • Stunting of growth

    • Leaf or stem deformation

    • Reduced emergence or germination (if applied to seeds or soil)

  • Quantitative Measurement (Optional): For a more detailed assessment, parameters like plant height, fresh and dry weight, and chlorophyll content can be measured and compared between treated and control groups.

  • Data Analysis: Compare the observations and measurements from the treated groups with the untreated control to determine the level of phytotoxicity.

Visualizations

Caption: Experimental workflow for in vivo fungicide efficacy testing.

Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Plant 1. Plant Cultivation Application 4. Fungicide Application Plant->Application Inoculum 2. Inoculum Preparation Inoculation 5. Pathogen Inoculation Inoculum->Inoculation Fungicide 3. Fungicide Preparation Fungicide->Application Application->Inoculation Incubation 6. Incubation Inoculation->Incubation Assessment 7. Disease Assessment Incubation->Assessment Analysis 8. Data Analysis Assessment->Analysis

Caption: Workflow for assessing the phytotoxicity of agrochemicals.

Phytotoxicity_Workflow cluster_params Assessment Parameters Start Start: Healthy Plants Treatment 1. Treatment Application (Test Compound & Control) Start->Treatment Observation 2. Observation Period (7-14 days) Treatment->Observation Assessment 3. Assessment of Phytotoxicity Observation->Assessment End End: Results Assessment->End Visual Visual Symptoms: - Chlorosis - Necrosis - Stunting - Deformation Assessment->Visual Quantitative Quantitative Measurements: - Plant Height - Biomass - Chlorophyll Content Assessment->Quantitative

References

Validating the Mechanism of Action of a Novel Therapeutic Agent Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rigorous validation of a drug's mechanism of action (MoA) is a cornerstone of modern drug development. Understanding how a therapeutic agent exerts its effects at a molecular level is critical for predicting its efficacy, identifying potential off-target effects, and developing rational strategies for combination therapies. Genetic studies offer powerful and unbiased approaches to elucidate a drug's MoA by directly probing the functional consequences of gene modulation on drug response. This guide provides a comparative overview of key genetic methodologies for validating the MoA of a novel therapeutic agent, presenting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this critical endeavor.

Comparative Analysis of Genetic Validation Methods

Choosing the appropriate genetic strategy is crucial for a successful MoA validation. The following table compares three widely used techniques: CRISPR-Cas9 screens, RNA sequencing (RNA-Seq), and reporter gene assays. Each method provides distinct yet complementary information to build a comprehensive understanding of a drug's molecular mechanism.

FeatureCRISPR-Cas9 ScreensRNA Sequencing (RNA-Seq)Reporter Gene Assays
Principle Genome-wide or targeted gene knockout/activation to identify genes that modulate drug sensitivity or resistance.[1][2][3]High-throughput sequencing to quantify genome-wide changes in mRNA expression in response to drug treatment.[4][5][6]Measurement of the activity of a specific signaling pathway or gene promoter fused to a reporter gene (e.g., luciferase, GFP) in response to drug treatment.[7][8]
Key Advantages - Unbiased, genome-wide discovery of drug targets and resistance mechanisms.- Establishes causal links between genes and drug response.- High-throughput and scalable.[2]- Comprehensive view of the global transcriptional response to a drug.- Identifies affected cellular pathways and biological processes.- Does not require prior knowledge of the drug's target.- Highly sensitive and quantitative measure of target engagement and pathway modulation.- Amenable to high-throughput screening.- Relatively simple and cost-effective for targeted validation.[7]
Limitations - Can be technically challenging and resource-intensive.- Off-target effects of sgRNAs can be a concern.- May not be suitable for non-proliferative phenotypes.- Provides correlational rather than causal data.- Changes in transcript levels may not always correlate with protein levels or activity.- Data analysis can be complex.- Requires prior knowledge of the target pathway or promoter.- Reporter constructs may not fully recapitulate the endogenous regulatory environment.- Prone to artifacts from overexpression.
Data Generated - A ranked list of genes that, when perturbed, alter drug sensitivity.- Identification of essential genes for drug action.- A list of differentially expressed genes (upregulated and downregulated).- Pathway enrichment analysis results.- Quantitative measurement of reporter protein activity (e.g., luminescence, fluorescence).- Dose-response curves for pathway activation or inhibition.

Experimental Protocols

Detailed and robust experimental design is paramount for obtaining reliable and reproducible results. The following sections provide standardized protocols for the key genetic validation techniques discussed.

Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Drug Targets

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a novel therapeutic agent.

1. Cell Line Selection and Lentiviral Transduction:

  • Select a cancer cell line that is sensitive to the novel therapeutic agent.
  • stably express Cas9 nuclease.
  • Transduce the Cas9-expressing cells with a pooled genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

2. Drug Selection and Analysis:

  • Culture the transduced cells for several population doublings to ensure gene knockout.
  • Split the cell population into two groups: one treated with a vehicle control and the other with the novel therapeutic agent at a concentration that inhibits proliferation by approximately 50% (IC50).
  • Maintain the cells under drug selection for a sufficient period to allow for the enrichment of resistant cells (typically 14-21 days).

3. Genomic DNA Extraction and Sequencing:

  • Harvest genomic DNA from both the vehicle-treated and drug-treated cell populations at the end of the selection period.
  • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
  • Perform high-throughput sequencing of the amplified sgRNA libraries to determine the relative abundance of each sgRNA in each population.

4. Data Analysis:

  • Normalize the sgRNA read counts.
  • Identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated population. These sgRNAs target genes whose knockout confers resistance to the drug.
  • Perform gene set enrichment analysis to identify pathways that are critical for the drug's mechanism of action.

Transcriptome Profiling using RNA-Seq to Elucidate Cellular Pathways

This protocol describes how to use RNA-Seq to analyze the global gene expression changes induced by the novel therapeutic agent.

1. Cell Culture and Treatment:

  • Culture the selected cell line in multiple replicates.
  • Treat the cells with the novel therapeutic agent at a relevant concentration and for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.

2. RNA Extraction and Library Preparation:

  • Harvest the cells and extract total RNA using a commercially available kit.
  • Assess the quality and quantity of the extracted RNA.
  • Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.[6]

3. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform.
  • Perform quality control checks on the raw sequencing reads.
  • Align the reads to a reference genome and quantify gene expression levels.
  • Identify differentially expressed genes between the drug-treated and vehicle-treated groups.
  • Conduct pathway analysis (e.g., Gene Ontology, KEGG) to identify the biological processes and signaling pathways that are significantly altered by the drug treatment.[4]

Reporter Gene Assay to Validate Target Engagement

This protocol details the use of a dual-luciferase reporter assay to confirm that the novel therapeutic agent modulates the activity of a specific signaling pathway identified from the CRISPR screen or RNA-Seq data.[9][10]

1. Plasmid Constructs and Transfection:

  • Obtain or construct a reporter plasmid containing a promoter responsive to the signaling pathway of interest, driving the expression of a firefly luciferase gene.
  • Obtain a control plasmid expressing Renilla luciferase from a constitutive promoter to normalize for transfection efficiency.
  • Co-transfect the reporter and control plasmids into the chosen cell line.

2. Cell Treatment and Lysis:

  • After transfection, treat the cells with a range of concentrations of the novel therapeutic agent. Include a vehicle control.
  • Incubate the cells for an appropriate duration to allow for changes in reporter gene expression.
  • Lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

  • Add the firefly luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
  • Add a quench reagent and the Renilla luciferase substrate to the same sample and measure the Renilla luminescence.[9]

4. Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each sample to obtain a normalized reporter activity.
  • Plot the normalized reporter activity against the drug concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results of genetic validation studies.

Hypothetical Quantitative Data

Table 1: Top Gene Hits from a CRISPR-Cas9 Screen Conferring Resistance to "Hydranthomycin"

GenesgRNA Count (Drug)sgRNA Count (Vehicle)Fold Enrichmentp-value
Gene A15,2341,24512.2<0.001
Gene B12,8761,5678.2<0.001
Gene C9,5431,1028.7<0.001

Table 2: Differentially Expressed Genes from RNA-Seq Analysis upon "this compound" Treatment

GeneLog2 Fold Changep-valuePathway
Gene X3.5<0.001Apoptosis
Gene Y-2.8<0.001Cell Cycle
Gene Z4.1<0.001DNA Damage Response

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor TargetGene Target Gene TranscriptionFactor->TargetGene Activation This compound This compound This compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

CRISPR_Workflow A 1. Transduce Cas9-expressing cells with pooled sgRNA library B 2. Split cells into Vehicle and This compound treatment groups A->B C 3. Culture for 14-21 days B->C D 4. Harvest genomic DNA C->D E 5. Amplify and sequence sgRNA inserts D->E F 6. Identify enriched sgRNAs in This compound-treated cells E->F G 7. Identify resistance genes F->G

Caption: Experimental workflow for a CRISPR-Cas9 resistance screen.

Validation_Logic A CRISPR Screen Identifies Gene A as a Resistance Hit B RNA-Seq Shows Downregulation of Pathway X downstream of Gene A A->B corroborates D Validated Mechanism of Action A->D C Reporter Assay Confirms This compound Inhibits Pathway X Activity B->C validates B->D C->D

Caption: Logical flow for integrating genetic validation data.

Conclusion

The validation of a drug's mechanism of action is a multifaceted process that benefits from the integration of orthogonal genetic approaches. CRISPR-Cas9 screens provide an unbiased method for identifying critical genes and pathways, RNA-Seq offers a global view of the transcriptional consequences of drug treatment, and reporter gene assays allow for the precise quantification of target engagement and pathway modulation. By combining these powerful techniques, researchers can build a robust and comprehensive understanding of how a novel therapeutic agent functions, thereby accelerating its development and increasing its probability of clinical success.

References

Comparative Analysis of Hydranthomycin with Other Angucycline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

Hydranthomycin, a member of the diverse angucycline class of antibiotics, has garnered attention for its unique biological activities. This guide provides a comparative analysis of this compound with other notable angucycline compounds, including Landomycin, Urdamycin, Jadomycin, and Pluramycin. The comparison focuses on their biological performance, supported by available experimental data, and delves into their mechanisms of action through detailed signaling pathway diagrams.

Quantitative Comparison of Biological Activities

Table 1: Cytotoxic Activity (IC50) of Selected Angucycline Compounds against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Landomycin A MCF-7 (Breast)1.8[1]
MDA-MB-231 (Breast)Not specified as most potent[1]
Landomycin E Jurkat (T-cell leukemia)Potent activity reported[2]
Urdamycin (Data not sufficiently detailed for inclusion)
Jadomycin B MCF-7 (Breast)1-30 (dependent on side chain)[3]
BT474 (Breast)Equal potency to MCF-7[3]
SKBR3 (Breast)Equal potency to MCF-7[3]
MDA-MB-231 (Breast)Equal potency to MCF-7[3]
4T1 (Mouse Breast)Lower potency than in human lines[4]
Jadomycin S MCF-7 (Breast)1-30 (dependent on side chain)[3]
Jadomycin F MCF-7 (Breast)1-30 (dependent on side chain)[3]
Pluramycin A (Inhibits nucleic acid biosynthesis)(Potent antitumor activity)[5]

Table 2: Antimicrobial Activity (MIC) of Selected Angucycline Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Landomycinone FungiBroad inhibition reported[6]
Urdamycins Gram-positive bacteriaPotent activity reported
Bacillus subtilis8.0 (for a new urdamycin)[7]
Jadomycins Gram-positive bacteriaAntimicrobial activity reported
Gram-negative bacteriaAntimicrobial activity reported
Pluramycins (General antibiotic)[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison. For specific details, please refer to the cited literature.

Cell Viability Assay (MTT Assay)

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the IC50 value.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the angucycline compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The angucycline compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of angucycline compounds stem from their varied mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate the known or proposed signaling pathways affected by this compound and the other compared angucyclines.

This compound: Inhibition of Prostaglandin D2 Synthase

This compound's primary known mechanism of action is the inhibition of hematopoietic prostaglandin D2 synthase (H-PGDS), a key enzyme in the inflammatory pathway.

Hydranthomycin_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) Inflammation Inflammatory Response PGD2->Inflammation This compound This compound This compound->HPGDS Inhibition COX->PGH2 HPGDS->PGD2

This compound inhibits H-PGDS, blocking PGD2 synthesis.
Landomycin: Induction of Oxidative Stress and Glutathione Depletion

Landomycins are proposed to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) and depleting cellular glutathione (GSH), a key antioxidant.[2]

Landomycin_Pathway Landomycin Landomycin ROS Reactive Oxygen Species (ROS) Landomycin->ROS Induces GSH Glutathione (GSH) Landomycin->GSH Depletes Cellular_Damage Cellular Damage ROS->Cellular_Damage GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation Apoptosis Apoptosis Cellular_Damage->Apoptosis

Landomycin induces ROS and depletes GSH, leading to apoptosis.
Urdamycin: Potential Modulation of the mTOR Signaling Pathway

Some studies suggest that urdamycins may exert their effects through the mTOR signaling pathway, a central regulator of cell growth and proliferation.

Urdamycin_Pathway Urdamycin Urdamycin mTORC1 mTORC1 Urdamycin->mTORC1 Inhibition? mTORC2 mTORC2 Urdamycin->mTORC2 Inhibition? PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTORC1 PI3K_Akt->mTORC2 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival mTORC2->Cell_Survival

Urdamycin may inhibit the mTOR signaling pathway.
Jadomycin: Copper-Dependent Generation of Reactive Oxygen Species

The cytotoxicity of jadomycins is mediated by a copper-dependent mechanism that leads to the generation of reactive oxygen species (ROS), causing cellular damage.[5][8]

Jadomycin_Pathway Jadomycin Jadomycin Jadomycin_Copper Jadomycin-Cu(II) Complex Jadomycin->Jadomycin_Copper Copper Cu(II) Copper->Jadomycin_Copper ROS Reactive Oxygen Species (ROS) Jadomycin_Copper->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Pluramycin_Pathway Pluramycin Pluramycin DNA DNA Double Helix Pluramycin->DNA Intercalates Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication->Cell_Cycle_Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Environmental Impact Assessment: Hydranthomycin vs. Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the environmental impact of Hydranthomycin is not publicly available. Therefore, this guide presents a hypothetical environmental impact assessment for this compound, a putative naturally-derived pesticide, in comparison to conventional synthetic pesticides. The data and signaling pathways presented for this compound are illustrative and based on general characteristics of natural product-based agrochemicals. This guide is intended to serve as a template for researchers and drug development professionals in evaluating the environmental footprint of novel compounds.

Executive Summary

This guide provides a comparative analysis of the environmental impact of this compound, a hypothetical natural product-based pesticide, and commonly used synthetic pesticides. The assessment covers key areas including biodegradability, toxicity to non-target organisms, and potential for soil and water contamination. While synthetic pesticides are known for their persistence and broad-spectrum toxicity, naturally-derived compounds like the hypothetical this compound are often characterized by rapid degradation and higher target specificity. This comparison aims to provide a framework for evaluating the ecological advantages of biopesticides in modern agriculture.

Comparative Environmental Fate and Ecotoxicity

The environmental impact of a pesticide is determined by its persistence, mobility, and toxicity to organisms other than the intended target. The following tables summarize hypothetical comparative data for this compound and a representative synthetic pesticide (e.g., a neonicotinoid).

Table 1: Comparative Biodegradability and Soil Mobility

ParameterThis compound (Hypothetical)Representative Synthetic Pesticide (Neonicotinoid)Test Method
Soil Half-life (t½) 15 days200 - 1000 daysOECD 307
Photodegradation Half-life (t½) 2 days30 - 100 daysOECD 316
Soil Adsorption Coefficient (Koc) 500 L/kg200 - 400 L/kgOECD 121
Leaching Potential LowHighGUS Index

Table 2: Acute and Chronic Toxicity to Non-Target Organisms

OrganismEndpointThis compound (Hypothetical)Representative Synthetic Pesticide (Neonicotinoid)Test Method
Honeybee (Apis mellifera) Acute Contact LD50>100 µ g/bee 0.024 µ g/bee OECD 214
Earthworm (Eisenia fetida) 14-day LC50>1000 mg/kg soil1.5 - 3.7 mg/kg soilOECD 207
Daphnia (Daphnia magna) 48-hour EC5050 mg/L0.035 mg/LOECD 202
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC5025 mg/L>100 mg/LOECD 203
Soil Microorganisms Nitrogen TransformationNo significant effect at 10x field rateInhibition at field rateOECD 216

Experimental Protocols

The data presented in this guide are based on standardized ecotoxicological testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

Biodegradability and Environmental Fate
  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This test guideline evaluates the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated under controlled conditions. The disappearance of the test substance and the formation of transformation products are monitored over time to determine the half-life.

  • OECD 316: Phototransformation of Chemicals on Soil Surfaces: This guideline assesses the degradation of a substance when exposed to light on a soil surface. The test substance is applied to a thin layer of soil and irradiated with a light source that simulates natural sunlight. The rate of disappearance of the substance is measured to determine its photodegradation half-life.

  • OECD 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC): This method provides an estimate of the extent to which a chemical will adsorb to soil organic carbon. This is a key parameter in predicting the mobility and leaching potential of a substance in the environment.

Ecotoxicity Testing
  • OECD 214: Honeybees, Acute Contact Toxicity Test: This test determines the acute contact toxicity of a substance to adult worker honeybees.[1] Bees are topically exposed to the test substance, and mortality is observed over a 48-hour period to calculate the median lethal dose (LD50).[1]

  • OECD 207: Earthworm, Acute Toxicity Tests: This guideline describes a method to assess the acute toxicity of chemicals to earthworms. Earthworms are exposed to soil treated with the test substance, and mortality is recorded after 14 days to determine the median lethal concentration (LC50).

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This is a short-term toxicity test that evaluates the effect of a substance on the mobility of Daphnia magna. The concentration that immobilizes 50% of the daphnids within 48 hours (EC50) is determined.

  • OECD 203: Fish, Acute Toxicity Test: This test assesses the acute toxicity of a substance to fish. Fish are exposed to the test substance in water for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.

  • OECD 216: Soil Microorganisms, Nitrogen Transformation Test: This test evaluates the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms. The rate of nitrate formation from the oxidation of ammonia is measured in treated and untreated soils.

Signaling Pathway and Workflow Diagrams

Hypothetical Mode of Action of this compound

The following diagram illustrates a hypothetical signaling pathway targeted by this compound. Natural product-based pesticides often have specific modes of action that differ from broad-spectrum synthetic pesticides. This hypothetical pathway suggests that this compound acts by selectively inhibiting a key enzyme in a pest-specific metabolic pathway, leading to minimal impact on non-target organisms.

Hydranthomycin_Mode_of_Action cluster_pest Pest Organism cluster_non_target Non-Target Organism This compound This compound Receptor Specific Receptor/ Enzyme (Pest-Specific) This compound->Receptor Binds to Metabolic_Pathway Essential Metabolic Pathway Receptor->Metabolic_Pathway Inhibits Disruption Metabolic Disruption Metabolic_Pathway->Disruption Leads to Mortality Pest Mortality Disruption->Mortality Hydranthomycin_NT This compound Receptor_NT Receptor/Enzyme Absent or Structurally Different Hydranthomycin_NT->Receptor_NT No Binding Metabolic_Pathway_NT Metabolic Pathway Unaffected No_Effect No Adverse Effect Metabolic_Pathway_NT->No_Effect

Caption: Hypothetical selective mode of action of this compound in a pest versus a non-target organism.

Environmental Impact Assessment Workflow

The diagram below outlines the general workflow for conducting an environmental impact assessment of a new pesticide, from initial screening to a comprehensive risk assessment.

EIA_Workflow cluster_phase1 Phase I: Preliminary Assessment cluster_phase2 Phase II: Detailed Environmental Fate and Ecotoxicity cluster_phase3 Phase III: Risk Assessment and Management A Compound Identification and Characterization B Tier 1: Physicochemical Properties (Solubility, Vapor Pressure) A->B C Tier 2: Preliminary Fate Screening (Biodegradation, Hydrolysis) B->C D Decision Point: Potential for Environmental Exposure? C->D E Environmental Fate Studies (Soil, Water, Sediment) D->E Yes L Registration with Minimal Environmental Restrictions D->L No - Low Risk F Ecotoxicity Testing (Aquatic & Terrestrial Organisms) E->F G Non-Target Organism Effects F->G H Exposure Assessment (Predicted Environmental Concentration) G->H I Effects Assessment (Predicted No-Effect Concentration) J Risk Characterization (PEC/PNEC Ratio) H->J I->J K Risk Management and Mitigation Measures J->K

Caption: General workflow for the environmental impact assessment of a new pesticide.

Conclusion

While this guide presents a hypothetical assessment for this compound, it underscores the importance of a data-driven approach to evaluating the environmental impact of all pesticides. The framework provided, based on internationally recognized protocols, allows for a robust comparison between novel, potentially more eco-friendly compounds and existing synthetic pesticides. For a complete and accurate assessment of this compound, empirical data from studies following these established guidelines would be required. The development of pesticides with more favorable environmental profiles, such as high biodegradability and target specificity, is crucial for sustainable agriculture and ecosystem health.

References

Hydranthomycin vs. Glyphosate: A Comparative Analysis of Herbicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the distinct mechanisms of action, supported by available data, for the novel agroactive antibiotic, Hydranthomycin, and the widely used herbicide, glyphosate.

This guide provides a comprehensive comparison of the modes of action of this compound, a recently identified herbicidal antibiotic, and glyphosate, the world's most utilized broad-spectrum herbicide. This document is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science, offering a detailed look at their biochemical interactions and the experimental evidence to date.

Glyphosate: A Well-Established Mode of Action

Glyphosate's mechanism of action is extensively documented. It functions as a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimate pathway.[1][2][3] This pathway is essential for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and some microorganisms.[1][2] By blocking this pathway, glyphosate deprives the plant of these vital amino acids, which are necessary for protein synthesis and overall growth, ultimately leading to plant death.[3][4]

The systemic nature of glyphosate allows it to be absorbed through the foliage and translocated throughout the plant, including to the roots and meristematic tissues where the shikimate pathway is highly active.[2][3] Visible symptoms of glyphosate application, such as wilting and yellowing, typically appear within a few days to a week, depending on the plant species and environmental conditions.[4]

This compound: An Emerging Herbicidal Antibiotic

This compound is a novel agroactive antibiotic produced by the bacterium Streptomyces sp. K93-5305. It belongs to the angucycline class of antibiotics. While research into its herbicidal properties is still in the early stages, its classification as an antibiotic provides clues to its potential mode of action. Antibiotics produced by Streptomyces are known to target fundamental cellular processes.

The herbicidal activity of this compound suggests that it may inhibit a critical metabolic pathway in plants. Given its origin from a microorganism, it is plausible that its target in plants is analogous to a target in bacteria, such as the inhibition of protein synthesis, nucleic acid synthesis, or cell wall formation. However, the precise biochemical target and mechanism of action in plants have not yet been fully elucidated in publicly available research. Recent studies have focused on the enzymatic synthesis of this compound, which will pave the way for further investigation into its biological activities.

Comparative Data

At present, a direct quantitative comparison of the herbicidal efficacy of this compound and glyphosate from peer-reviewed studies is not available due to the novelty of this compound. The following table summarizes the key characteristics of each compound based on existing knowledge.

FeatureThis compoundGlyphosate
Compound Class Angucycline AntibioticOrganophosphorus Compound
Source Streptomyces sp. K93-5305Chemical Synthesis
Primary Mode of Action Not fully elucidated; likely inhibition of a key cellular process.Inhibition of EPSPS enzyme in the shikimate pathway.[1][2][3]
Target Pathway Unknown in plants.Shikimate Pathway.[2][3]
Effect on Plants Herbicidal.Systemic herbicide causing cessation of growth, yellowing, and death.[3][4]
Bioavailability of Data Limited, research is ongoing.Extensive.

Experimental Protocols

Detailed experimental protocols for the studies cited on glyphosate can be found in the respective publications. As research on this compound's herbicidal action progresses, it is anticipated that detailed methodologies for its efficacy testing and mode of action studies will be published. A general workflow for such a study is outlined below.

Workflow for Determining Herbicidal Mode of Action

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Validation A Compound Isolation and Purification (this compound) B Primary Herbicidal Efficacy Assay (e.g., on model plants like Arabidopsis thaliana) A->B C Physiological and Biochemical Assays (e.g., impact on photosynthesis, respiration) B->C D Metabolomic and Proteomic Analysis (to identify affected pathways) C->D E Target Identification (e.g., affinity chromatography, genetic screens) D->E F In Vitro Enzyme Inhibition Assays E->F G Genetic Validation (e.g., target gene knockout/overexpression) E->G

Caption: A generalized experimental workflow for elucidating the mode of action of a novel herbicide.

Signaling Pathways

Glyphosate's Impact on the Shikimate Pathway

The following diagram illustrates the point of inhibition by glyphosate in the shikimate pathway.

G cluster_pathway Shikimate Pathway Chorismate Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Tyrosine, Tryptophan, Phenylalanine) Chorismate->Aromatic_Amino_Acids ... EPSP_synthase EPSP Synthase EPSP_synthase->Chorismate Shikimate_3P Shikimate-3-phosphate Shikimate_3P->EPSP_synthase PEP Phosphoenolpyruvate (PEP) PEP->EPSP_synthase Glyphosate Glyphosate Glyphosate->EPSP_synthase Inhibition

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

As the mode of action for this compound is not yet known, a corresponding signaling pathway diagram cannot be provided at this time.

Conclusion

Glyphosate's mode of action as an inhibitor of the EPSPS enzyme is well-characterized and has been the cornerstone of its efficacy as a broad-spectrum herbicide for decades. This compound, a novel herbicidal antibiotic, represents a potentially new class of herbicidal compounds. While its exact mechanism of action in plants is a subject of ongoing research, its antibiotic nature suggests it may target a fundamental cellular process. The elucidation of this compound's mode of action will be a critical step in understanding its potential as a future weed management tool and will undoubtedly be an area of significant scientific inquiry. Further comparative studies will be essential to determine its efficacy and spectrum of activity relative to established herbicides like glyphosate.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Hydranthomycin

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Hydranthomycin to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound is a potent compound that requires careful handling to prevent harmful exposure. The following procedural guidance is based on established safety protocols for hazardous drugs and should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy gloves meeting ASTM D6978 standards.[1]Prevents skin contact. Double gloving is required.[2]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or splash goggles.[3] A full-face shield is recommended if there is a risk of splashing.[4]Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[4]Prevents inhalation of hazardous particles.
Shoe Covers Disposable and resistant to permeability.[1]Prevents the spread of contamination outside the work area.

Operational Plan for Handling this compound

Safe handling of this compound involves a multi-step process from preparation to disposal. All procedures should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Verify emergency equipment (eyewash, spill kit) is accessible B->C D Weigh and reconstitute this compound in a contained manner C->D Proceed to Handling E Perform experimental procedures D->E F Decontaminate work surfaces after completion E->F G Segregate and label all waste streams F->G Proceed to Disposal H Dispose of contaminated PPE in designated hazardous waste containers G->H I Dispose of chemical waste according to institutional and regulatory guidelines H->I

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Contaminated PPE Place all used gloves, gowns, shoe covers, and other disposable items in a clearly labeled hazardous waste container.[1][6]
Chemical Waste Dispose of unused this compound and solutions containing the compound in accordance with federal, state, and local regulations for hazardous waste.[6][7] Do not pour down the drain.[8]
Contaminated Sharps Needles, syringes, and other sharps must be placed in a rigid, leak-proof, and puncture-resistant sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[6]
Empty Containers Empty vials and containers should be treated as hazardous waste and disposed of in the designated hazardous waste containers.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the area. Use a hazardous drug spill kit to contain and clean up the spill, following the manufacturer's instructions. All personnel involved in the cleanup must wear appropriate PPE.[5][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.